Mutant p53 modulator-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H32F4N8O2 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1-tert-butyl-N-[[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C27H32F4N8O2/c1-26(2,3)39-13-16(11-33-39)25(40)32-12-23-35-24(36-41-23)22-10-17-19(34-20-8-9-37(4)14-18(20)28)6-5-7-21(17)38(22)15-27(29,30)31/h5-7,10-11,13,18,20,34H,8-9,12,14-15H2,1-4H3,(H,32,40)/t18-,20+/m0/s1 |
InChI Key |
APGSTYOSWBCZAT-AZUAARDMSA-N |
Isomeric SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC4=C(C=CC=C4N3CC(F)(F)F)N[C@@H]5CCN(C[C@@H]5F)C |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC4=C(C=CC=C4N3CC(F)(F)F)NC5CCN(CC5F)C |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Attack of Mutant p53 Modulator-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. However, mutations in the TP53 gene are the most common genetic alteration in human cancers, leading to the production of a dysfunctional mutant p53 protein (mtp53) that not only loses its tumor-suppressive functions but can also acquire oncogenic properties. The restoration of wild-type (wt) p53 function to these mutated proteins represents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the mechanism of action of "mutant p53 modulator-1," a designation for the well-studied compound PRIMA-1 and its more potent, clinical-stage analog, APR-246. We will delve into the core mechanisms, present quantitative data from key studies, detail experimental methodologies, and visualize the intricate signaling pathways and workflows.
Core Mechanism of Action: A Two-Pronged Assault
The primary mechanism of action of PRIMA-1 and APR-246 is a dual-pronged attack on cancer cells, involving both the direct reactivation of mtp53 and the induction of oxidative stress.
Reactivation of Mutant p53
APR-246 is a prodrug that is converted intracellularly to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of both wild-type and mutant p53. This binding induces a conformational change in the mtp53 protein, effectively refolding it to a wild-type-like conformation. This restored conformation allows the reactivated p53 to:
-
Bind to its cognate DNA response elements: This enables the transcription of p53 target genes.
-
Induce apoptosis: The upregulation of pro-apoptotic genes such as PUMA, Noxa, and BAX triggers programmed cell death in cancer cells.
-
Promote cell cycle arrest: This halts the uncontrolled proliferation of tumor cells.
Induction of Oxidative Stress
Independent of its effects on p53, MQ also targets the cellular redox balance. It achieves this by:
-
Depleting glutathione (B108866) (GSH): MQ covalently binds to the cysteine residue in glutathione, a critical intracellular antioxidant. This leads to a significant reduction in the cellular pool of GSH.
-
Increasing reactive oxygen species (ROS): The depletion of GSH disrupts the cellular redox homeostasis, leading to an accumulation of ROS. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.
This dual mechanism provides a robust anti-cancer effect, as it can be effective even in cancer cells that are not solely dependent on mtp53 for their survival.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on APR-246, demonstrating its efficacy across various cancer types.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | Wild-type | ~25 | [1] |
| DLD-1 | Colorectal Cancer | Mutant (S241F) | ~28 | [1] |
| SW480 | Colorectal Cancer | Mutant (R273H, P309S) | ~28 | [1] |
| TOV21G | Ovarian Cancer | Mutant (R175H) | ~10-20 | [2] |
| A2780 | Ovarian Cancer | Wild-type | ~10-20 | [2] |
| BE-2C | Neuroblastoma | Wild-type | 58.8 | [3] |
| CHP212 | Neuroblastoma | Wild-type | 24.2 | [3] |
| OVCAR-3 | Ovarian Cancer | Mutant (R248Q) | Not specified | [4] |
| MOLM-14 | Acute Myeloid Leukemia | Wild-type | ~11-200 | [5] |
| OCI-AML2 | Acute Myeloid Leukemia | Wild-type | ~11-200 | [5] |
| BT-474 | Breast Cancer | Mutant (E285K) | 5-40 | [6] |
| T47-D | Breast Cancer | Mutant (L194F) | 5-40 | [6] |
Table 1: IC50 Values of APR-246 in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of APR-246 across a range of cancer cell lines with different p53 statuses.
| Cell Line | Treatment | Apoptosis Induction | Reference |
| TOV21G | 20 µM APR-246 for 16h | Increase in early and late apoptotic cells (from 1.1% and 4.3% to 3.3% and 54.5% respectively) | [2] |
| SCLC cell lines (mutant p53) | APR-246 | Increased fraction of cells with fragmented DNA, caspase-3 activation, PARP cleavage | [7] |
| ESCC cell lines (mutant p53) | APR-246 | Significant apoptosis induction | [8] |
Table 2: Induction of Apoptosis by APR-246. This table highlights the ability of APR-246 to induce programmed cell death in cancer cells.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| Colorectal Cancer Xenograft | PRIMA-1met | Effective suppression of tumor growth | [1] |
| Small Cell Lung Cancer Xenograft | PRIMA-1Met/APR-246 | Significant antitumor effects | [7] |
| Oesophageal Adenocarcinoma Xenograft | APR-246 | Potent antitumour activity | [9] |
| A2780-CP20 Ovarian Cancer Xenograft | APR-246 (single treatment) | 21% inhibition of tumor growth | [4] |
| BT-474 and T47-D Breast Cancer Xenografts | APR-246 | Reduced tumor growth | [9] |
Table 3: In Vivo Efficacy of APR-246. This table summarizes the anti-tumor effects of APR-246 in animal models, demonstrating its potential for clinical application.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of mutant p53 modulators.
Cell Viability and Clonogenic Survival Assays
-
Objective: To determine the cytotoxic and cytostatic effects of the modulator on cancer cells.
-
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in 96-well plates for viability assays or 6-well plates for clonogenic assays.
-
Treatment: Expose cells to a range of concentrations of the modulator for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment (MTT/WST-1 Assay): Add MTT or WST-1 reagent to the wells and incubate. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
-
Clonogenic Survival: After treatment, cells are trypsinized, counted, and re-plated at a low density in fresh media. After a period of incubation (1-3 weeks), colonies are fixed, stained with crystal violet, and counted. The surviving fraction is calculated based on the number of colonies formed in treated versus control groups.[10][11]
-
Apoptosis Assays (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Cell Treatment: Treat cells with the modulator at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][7][12]
-
Western Blotting
-
Objective: To analyze the expression levels of key proteins in the p53 signaling pathway.
-
Methodology:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, p21, PUMA, Noxa, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13][14][15][16]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the modulator in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer the modulator (e.g., via intravenous or intraperitoneal injection) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[9][17][18]
-
Intracellular ROS and Glutathione Measurement
-
Objective: To assess the impact of the modulator on cellular redox status.
-
Methodology for ROS Detection:
-
Cell Treatment: Treat cells with the modulator.
-
Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.[2][4][19][20]
-
-
Methodology for Glutathione (GSH) Assay:
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and experimental processes described in this guide.
Figure 1: Mechanism of Action of this compound (APR-246). This diagram illustrates the dual mechanism involving both p53 reactivation and induction of oxidative stress.
Figure 2: General Experimental Workflow for Evaluating Mutant p53 Modulators. This flowchart outlines the typical steps involved in the preclinical assessment of compounds like APR-246.
Conclusion
This compound, exemplified by PRIMA-1 and APR-246, represents a compelling therapeutic strategy for a broad range of cancers harboring TP53 mutations. Its unique dual mechanism of action, combining the targeted reactivation of mutant p53 with the induction of general oxidative stress, offers a powerful and potentially synergistic approach to cancer therapy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and clinical application of this promising class of anti-cancer agents. Further investigation into the nuances of its interaction with different p53 mutants and the tumor microenvironment will be crucial in optimizing its therapeutic potential.
References
- 1. kumc.edu [kumc.edu]
- 2. assaygenie.com [assaygenie.com]
- 3. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 15. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 16. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Intracellular ROS Assay [cellbiolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Emergence of Mutant p53 Modulator-1: A New Frontier in Cancer Therapy
A Technical Whitepaper on the Discovery, Mechanism, and Developmental Pathway of Novel Mutant p53 Reactivators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its mutation, occurring in over half of all human cancers, not only abrogates its protective functions but can also lead to a gain-of-function that promotes tumorigenesis. The reactivation of mutant p53 (mtp53) has therefore emerged as a highly sought-after therapeutic strategy. This whitepaper details the discovery and development of "Mutant p53 modulator-1," a novel compound identified in patent WO2021231474A1, and provides a comprehensive technical guide to the methodologies and conceptual frameworks underpinning the development of such modulators, using the well-characterized molecules PRIMA-1 and APR-246 as illustrative examples due to the limited public data on "this compound."
Introduction: The Challenge of Mutant p53 in Oncology
The p53 protein is a transcription factor that responds to cellular stress by orchestrating a complex network of gene expression that prevents the propagation of damaged cells.[1] Missense mutations in the TP53 gene are exceedingly common in cancer, leading to the production of a full-length, but functionally impaired, p53 protein.[2] These mutant proteins not only fail to bind to their target DNA sequences but can also exert dominant-negative effects over any remaining wild-type p53 and acquire new oncogenic functions.[2] The restoration of wild-type conformation and function to these mutant proteins is a promising therapeutic approach that could selectively target cancer cells.
"this compound" is a novel molecule identified as compound 231B in patent WO2021231474A1.[3] The patent describes this and related compounds as having the ability to restore wild-type function to p53 mutants, thereby re-establishing their DNA binding and downstream tumor-suppressive activities.[4] While specific preclinical data for "this compound" is not yet publicly available, its discovery highlights the ongoing efforts to develop clinically effective mtp53 reactivators.
This guide will leverage the extensive research on the pioneering molecules PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its analog APR-246 (eprenetapopt) to provide a detailed overview of the discovery process, mechanism of action, and experimental evaluation of mutant p53 modulators.
Discovery and Preclinical Development of Mutant p53 Modulators: A Representative Workflow
The development of a mutant p53 modulator typically follows a structured preclinical path, from initial screening to in vivo validation.
References
- 1. Patent Public Search | USPTO [ppubs.uspto.gov]
- 2. Pharmacological reactivation of mutant p53: from protein structure to the cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Mutant p53 Modulator-1 (Compound 231B): A Technical Guide to a Novel p53 Reactivator
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Mutant p53 Modulator-1, also identified as compound 231B, is a novel small molecule designed to reactivate mutant forms of the tumor suppressor protein p53.[1][2][3] Extensive research has revealed that this compound is synonymous with rezatapopt (B12378407) (PC14586) , a first-in-class, orally bioavailable reactivator of the p53-Y220C mutant, developed by PMV Pharmaceuticals.[4][5][6] The Y220C mutation in the TP53 gene, present in approximately 1% of all solid tumors, creates a druggable surface crevice that leads to protein misfolding and inactivation.[1][4][7] Compound 231B (rezatapopt) is specifically designed to bind to this crevice, stabilizing the protein in its wild-type conformation and restoring its tumor-suppressive functions.[4][5][8] This technical guide provides a comprehensive overview of the available data on this compound (compound 231B), focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound (rezatapopt), demonstrating its potency and selectivity for the p53-Y220C mutant.
Table 1: In Vitro Activity
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | SC150 | 9 nM | p53 Y220C protein | [4] |
| Surface Plasmon Resonance (SPR) | Kd | 2.5 nM | p53 Y220C protein | [4] |
| Thermal Shift Assay | Melting Temperature (°C) | 42.6 °C | p53 Y220C protein | [4] |
| Cell Proliferation (MTT Assay) | IC50 | < 1 µM | SNU-NCC-19, BxPC-3, HCC2935, HuH-7, MFE-296#, NUGC-3 (all p53 Y220C) | [4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NUGC-3 (gastric cancer) | 25 | 33% TGI | [4] |
| NUGC-3 (gastric cancer) | 50 | 71% TGI | [4] |
| NUGC-3 (gastric cancer) | 100 | 80% Regression | [4] |
| T3M-4 (pancreatic cancer) | 25 | 40% TGI | [4] |
| T3M-4 (pancreatic cancer) | 50 | 47% TGI | [4] |
| T3M-4 (pancreatic cancer) | 100 | 72% TGI | [4] |
Mechanism of Action
This compound (rezatapopt) functions by directly targeting the structural defect caused by the Y220C mutation in the p53 protein. This mutation creates a surface pocket that destabilizes the protein's structure, leading to its unfolding and loss of DNA-binding and transcriptional activity. Compound 231B binds with high affinity to this mutation-induced crevice, acting as a molecular chaperone to stabilize the folded, wild-type conformation of the p53 protein. This conformational restoration allows the reactivated p53 to properly tetramerize, bind to its target DNA response elements, and induce the transcription of downstream genes involved in tumor suppression, such as cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BAX, PUMA).[4][5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound (compound 231B) in reactivating mutant p53.
Caption: Signaling pathway of this compound (Compound 231B).
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound (rezatapopt).
Synthesis of Compound 231B (Rezatapopt)
The synthesis of compound 231B is described in patent WO2021231474A1 and further detailed for rezatapopt in a publication by Vu et al.[5] A convergent synthesis approach is utilized, primarily involving a Sonogashira coupling reaction.
Workflow Diagram:
Caption: Synthetic workflow for Compound 231B (Rezatapopt).
Detailed Steps:
-
Preparation of the 2-iodo indole intermediate: This is prepared from an appropriately substituted iodo aniline.
-
Preparation of the alkyne intermediate: This is synthesized from a corresponding aniline derivative.
-
Sonogashira Coupling: The 2-iodo indole and the alkyne intermediate are coupled using a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., DMSO).
-
Purification: The final product is purified using standard techniques such as column chromatography.
Note: For detailed reagents, reaction conditions, and characterization data, please refer to the primary literature.[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity of compound 231B to the p53-Y220C protein.
Principle: The assay measures the proximity of two fluorophores, a donor and an acceptor, attached to interacting molecules. When the compound binds to the p53 protein, it can induce a conformational change or directly compete with a labeled binder, leading to a change in the FRET signal.
Protocol Outline:
-
Reagents: Purified p53-Y220C protein, a fluorescently labeled probe that binds to p53, and a corresponding FRET partner antibody.
-
Assay Plate Preparation: Serially dilute compound 231B in an appropriate buffer in a microplate.
-
Reaction Mixture: Add the p53-Y220C protein, the fluorescent probe, and the FRET partner to the wells containing the compound.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Plot the FRET signal against the compound concentration and fit the data to a suitable binding model to determine the SC150 (concentration required to achieve 50% of the maximum signal change).
Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic or cytostatic effect of compound 231B on cancer cell lines harboring the p53-Y220C mutation.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., NUGC-3, T3M-4) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of compound 231B. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of compound 231B in a living organism.
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells harboring the p53-Y220C mutation (e.g., NUGC-3) into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer compound 231B orally at various doses daily. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the control group.
Conclusion
This compound (compound 231B), identified as rezatapopt (PC14586), represents a promising therapeutic agent for cancers harboring the p53-Y220C mutation. Its mechanism of action, involving the direct binding and stabilization of the mutant p53 protein to restore its wild-type tumor-suppressive function, has been validated through a series of robust in vitro and in vivo experiments. The quantitative data demonstrate its high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this and similar compounds targeting mutant p53, a long-sought-after goal in oncology.
References
- 1. PMV Pharmaceuticals publishes preclinical data on first-in-class p53 Y220C reactivator | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Rezatapopt | C28H31F4N5O2 | CID 156195543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medcitynews.com [medcitynews.com]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Binding Sites of Small-Molecule Modulators of Mutant p53
Disclaimer: As of December 2025, detailed scientific information regarding the specific binding site of a compound designated "Mutant p53 modulator-1" (MPM-1) on mutant p53 is not available in the public domain. This guide provides a comprehensive overview of the binding sites and mechanisms of action for other well-characterized small-molecule modulators that reactivate mutant p53, which are believed to share similar therapeutic goals.
Introduction
The tumor suppressor protein p53 is the most frequently mutated gene in human cancers. Missense mutations in the TP53 gene often lead to the expression of a full-length, but conformationally altered, mutant p53 protein that has lost its tumor-suppressive functions and may gain new oncogenic activities. The restoration of wild-type conformation and function to mutant p53 is a promising strategy in cancer therapy. A class of small molecules, often referred to as mutant p53 reactivators, has been developed to achieve this. These compounds function by binding to the mutant p53 protein, stabilizing its wild-type conformation, and thereby restoring its ability to transactivate target genes involved in apoptosis and cell cycle arrest. This technical guide delves into the binding sites and mechanisms of action of key mutant p53 modulators, providing detailed experimental protocols for their characterization.
Binding Sites of Key Mutant p53 Modulators
While information on "this compound" is unavailable, extensive research has been conducted on other reactivators, notably PRIMA-1 and its analog APR-246 (eprenetapopt), and COTI-2.
PRIMA-1 and APR-246 (Eprenetapopt): Covalent Binding to the Core Domain
PRIMA-1 and its more potent clinical-stage analog, APR-246, are converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the DNA-binding domain (DBD) of mutant p53.[1][2][3][4][5][6][7][8] This covalent modification is believed to refold the mutant protein to a wild-type-like conformation, enabling it to bind to DNA and induce apoptosis.[1][2]
Computational and experimental studies have identified a transiently open binding pocket between loop L1 and sheet S3 of the p53 core domain as a key binding site for MQ.[7][9][10] Specifically, Cysteine 124 (Cys124), located within this pocket, has been shown to be a target for covalent modification by PRIMA-1's active compounds.[1][9]
Stictic Acid: Targeting the L1/S3 Pocket
Through ensemble-based virtual screening against the transiently open L1/S3 pocket of the p53 core domain, stictic acid was identified as a potential mutant p53 reactivator.[9][10] This natural compound, found in lichens, was shown to reactivate the p21 expression in cells with the R175H p53 mutation, suggesting it binds to and stabilizes the mutant protein.[9][10]
COTI-2: A Multifaceted Binder
COTI-2 is a third-generation thiosemicarbazone that has demonstrated the ability to reactivate mutant p53.[11][12][13][14][15] Surface plasmon resonance (SPR) studies have shown that COTI-2 binds to both the full-length (FL) and the DNA-binding domain (DBD) of mutant p53.[11][14][15] This binding induces a conformational change in the mutant protein, leading to its refolding into a wild-type-like state, as evidenced by changes in reactivity with conformation-specific antibodies (PAb1620 for wild-type and PAb240 for mutant).[11][14][15]
Quantitative Data on Mutant p53 Modulator Interactions
The following table summarizes the available quantitative data for the interaction of key modulators with mutant p53.
| Modulator | Mutant p53 Target | Method | Quantitative Data | Reference |
| COTI-2 | Various mutant p53 (in TNBC cell lines) | MTT Assay | IC50 values are significantly lower in p53 mutant cells compared to p53 wild-type cells (p = 0.001). | [11][14] |
| Stictic Acid | p53 R175H | Cell-based reporter assay | Dose-dependent reactivation of p21 expression. | [9][10] |
| APR-246 | Various mutant p53 | Clinical Trials | In combination with azacitidine, resulted in a 71% overall response rate in TP53-mutant MDS patients. | [3] |
Experimental Protocols for Characterizing Binding Sites
A variety of biophysical and biochemical techniques are employed to identify and characterize the binding of small molecules to mutant p53.
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Immobilization: The mutant p53 protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: The small molecule modulator (analyte) is flowed over the sensor surface at various concentrations.
-
Detection: Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: The binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd) are determined by fitting the sensorgram data to a binding model.
ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: The mutant p53 protein is placed in the sample cell of the calorimeter, and the small molecule modulator is loaded into the injection syringe. Both must be in identical, degassed buffer.
-
Titration: The modulator is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the reactants. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, indicating stabilization.
Methodology:
-
Sample Preparation: The mutant p53 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein. The small molecule modulator is added to the mixture.
-
Thermal Denaturation: The sample is gradually heated in a real-time PCR instrument.
-
Fluorescence Monitoring: As the protein unfolds, the dye binds, and its fluorescence increases. This change in fluorescence is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. An increase in Tm in the presence of the modulator indicates binding and stabilization.[16][17][18]
HDX-MS is a powerful technique for mapping protein-ligand interaction interfaces by measuring changes in the solvent accessibility of backbone amide hydrogens.
Methodology:
-
Deuterium (B1214612) Labeling: The mutant p53 protein, both in its free form and in complex with the small molecule modulator, is incubated in a deuterated buffer (D₂O) for various time points.
-
Quenching: The exchange reaction is quenched by lowering the pH and temperature.
-
Proteolysis: The protein is digested into peptides using an acid-stable protease (e.g., pepsin).
-
LC-MS Analysis: The deuterated peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine the extent of deuterium incorporation in different regions of the protein.
-
Data Analysis: Regions of the protein that show reduced deuterium uptake in the presence of the modulator are identified as interaction sites.
Signaling Pathways Activated by Mutant p53 Modulators
The binding of reactivating molecules to mutant p53 aims to restore its wild-type signaling functions. This primarily involves the transactivation of p53 target genes that regulate apoptosis and cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PRIMA-1(MET)/APR-246 targets mutant forms of p53 family members p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A thiol-bound drug reservoir enhances APR-246-induced mutant p53 tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 9. Computational identification of a transiently open L1/S3 pocket for reactivation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Filling a Transient Binding Pocket Reactivates Mutant Forms of the p53 Tumor Suppressor Protein - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 11. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Facebook [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Dawn of a New Era in Cancer Therapy: An In-depth Technical Guide to Early Research on Small Molecule p53 Reactivators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a common event in over half of all human cancers, allows damaged cells to proliferate uncontrollably. The quest to therapeutically restore p53 function has been a "holy grail" in oncology. This technical guide delves into the seminal early research on small molecule p53 reactivators, focusing on the core discoveries, experimental validation, and mechanistic insights that paved the way for this promising class of anti-cancer agents. We will explore the foundational work on pioneering compounds such as CP-31398, PRIMA-1, and MIRA-1, providing a comprehensive resource for researchers in the field.
Core Concepts: Inactivation of p53 and Strategies for Reactivation
The p53 signaling pathway can be disrupted in cancer through various mechanisms, including direct mutation of the TP53 gene or through overexpression of its negative regulators, such as MDM2. Mutations can be broadly classified into "contact" mutations, which disrupt p53's ability to bind to DNA, and "structural" mutations, which cause the protein to misfold and lose its function. Early research into small molecule reactivators focused on identifying compounds that could either restore the wild-type conformation of mutant p53 or stabilize the wild-type protein, thereby enabling it to execute its tumor-suppressive functions of inducing cell cycle arrest and apoptosis.
Pioneering Small Molecule p53 Reactivators: A Quantitative Overview
The initial breakthroughs in the field came with the discovery of several small molecules capable of reactivating mutant p53. The following tables summarize the key quantitative data from early studies on these pioneering compounds.
| Compound | Cancer Cell Line | p53 Status | IC50 Value (µM) | Reference |
| PRIMA-1MET (APR-246) | BE-2C (Neuroblastoma) | Mutant (C135F) | 58.8 ± 10.72 | [1] |
| CHP212 (Neuroblastoma) | Wild-Type | 24.2 ± 7.02 | [1] | |
| CLB-GA (Neuroblastoma) | Wild-Type | 10.5 ± 0.34 | [1] | |
| LAN6 (Neuroblastoma) | Wild-Type | 16.5 ± 0.48 | [1] | |
| NBL-S (Neuroblastoma) | Wild-Type | 20.1 ± 0.80 | [1] | |
| NGP (Neuroblastoma) | Wild-Type | 12.3 ± 0.27 | [1] | |
| SK-N-DZ (Neuroblastoma) | Wild-Type | 17.8 ± 1.95 | [1] | |
| SK-N-SH (Neuroblastoma) | Wild-Type | 11.6 ± 0.55 | [1] | |
| KKU-100 (Cholangiocarcinoma) | Mutant | 58.5 ± 5.4 | [2] | |
| KKU-213 (Cholangiocarcinoma) | Wild-Type | 21.9 ± 3.4 | [2] | |
| KKU-G023 (Cholangiocarcinoma) | Mutant | 44.9 ± 11.0 | [2] | |
| CP-31398 | Esophageal Carcinoma (Wild-Type p53) | Wild-Type | 4.97 ± 1.23 | [3] |
| Esophageal Carcinoma (Mutant p53) | Mutant | 4.27 ± 0.40 | [3] | |
| Mesothelioma (Wild-Type p53) | Wild-Type | 6.80 ± 2.12 | [3] | |
| Mesothelioma (Mutant p53) | Mutant | 5.55 ± 0.20 | [3] | |
| MIRA-1 | Multiple Myeloma (Wild-Type & Mutant p53) | Wild-Type & Mutant | 10 - 15 | [4] |
Table 1: Comparative IC50 Values of Early Small Molecule p53 Reactivators in Various Cancer Cell Lines.
| Compound | Cell Line (p53 status) | Treatment Condition | Effect on Protein Expression | Reference |
| CP-31398 | HCT116+/+ (Wild-Type) | Dose-dependent | Dramatic elevation of p53 and p21(Waf1), increased Bax expression. | [5] |
| A431 (Mutant) | Not specified | Increased expression of p53, p21, and BclXs; downregulated Bcl2. | [6] | |
| MMRU (Wild-Type) & MeWo (Mutant) | 15 µg/mL | Enhanced overall p53 protein level, increased Bax and PUMA transcription. | [7] | |
| PRIMA-1MET (APR-246) | KKU-100 & KKU-213 (Mutant & Wild-Type) | 25-50 µM | Increased expression of p16INK4A and p21. | [2] |
Table 2: Effect of Early Small Molecule p53 Reactivators on the Expression of p53 and its Downstream Targets.
| Compound | Cell Line (p53 status) | Treatment Condition | Apoptosis Induction | Reference |
| CP-31398 | HCT116+/+ (Wild-Type) | Dose- and time-dependent | Induction of apoptosis. | [5] |
| MMRU (Wild-Type) & MeWo (Mutant) | 15 µg/mL | Exhibited apoptosis. | [7] | |
| PRIMA-1MET (APR-246) | Neuroblastoma Cell Lines | IC50 concentration for 16h | Significant increase in early and late apoptotic cells. | [1] |
| MIRA-1 | U251 & U251-R (Mutant) | 7.5 or 10 µM | Increased cell death by apoptosis. | [8] |
Table 3: Apoptotic Effects of Early Small Molecule p53 Reactivators.
Key Experimental Protocols
The validation of small molecule p53 reactivators relies on a series of well-defined experimental procedures. Below are detailed methodologies for key assays cited in the early research.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the small molecule p53 reactivator for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the small molecule p53 reactivator for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis for p53 and Downstream Targets
This technique is used to detect and quantify the expression levels of specific proteins, such as p53, p21, and Bax, in cell lysates.
Protocol:
-
Cell Lysis: After treatment with the small molecule, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, or a loading control like β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The reactivation of p53 by small molecules initiates a cascade of downstream signaling events that ultimately lead to tumor suppression. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Mechanisms of p53 inactivation in cancer.
References
- 1. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eldeirylab.com [eldeirylab.com]
- 7. Mutant p53 reactivation by PRIMA-1MET induces multiple signaling pathways converging on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIRA-1, a p53mut reactivator, is active on Temozolomide-resistant glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Analysis of APR-246 (eprenetapopt), a Clinical-Stage Mutant p53 Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural and mechanistic aspects of APR-246 (eprenetapopt), a leading clinical-stage compound developed to reactivate mutant tumor suppressor protein p53. This document, referring to APR-246 as a representative "Mutant p53 Modulator-1" (MPM-1), consolidates key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.
Core Compound Profile: APR-246 (eprenetapopt)
APR-246 is a pro-drug that is systemically converted to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, leading to the restoration of its wild-type conformation and tumor-suppressing functions. Beyond its p53-reactivating capabilities, APR-246 also exhibits p53-independent anticancer effects by inducing oxidative stress.
Quantitative Data Summary
The following tables summarize the available quantitative data for APR-246, including its efficacy across various cancer cell lines and its binding characteristics with mutant p53.
Table 1: In Vitro Efficacy (IC50) of APR-246 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Wild-type | > 20 | [1] |
| KYSE960 | Esophageal Squamous Cell Carcinoma | Missense Mutation | ~10 | [1] |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 10.5 | [1] |
| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 9.9 | [1] |
| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 14.3 | [1] |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 7.9 | [1] |
| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 11.7 | [1] |
| TE9 | Esophageal Squamous Cell Carcinoma | Nonsense Mutation | > 20 | [1] |
| TE14 | Esophageal Squamous Cell Carcinoma | Wild-type | > 20 | [1] |
| A2780-CP20 | Ovarian Cancer | - | Not specified | [2] |
| TOV-112D | Ovarian Cancer | R175H Mutation | Not specified | [3] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is for comparative purposes.
Table 2: Calculated Binding Energies of Methylene Quinuclidinone (MQ) to p53 DNA-Binding Domain
| p53 Variant | Calculated Estimated Binding Energy (EBE) (kcal/mol) | Reference |
| Wild-type p53 | -58 | [4] |
| R175H mutant p53 | -39 | [4] |
| R175H mutant p53 + MQ (epimer A) | -95 | [4] |
| R175H mutant p53 + MQ (epimer B) | -110 | [4] |
| R273H mutant p53 | -49 | [4] |
Note: A more negative EBE suggests a stronger binding affinity. The binding of MQ to the R175H mutant significantly increases the binding energy, suggesting a stabilizing effect.
Mechanism of Action and Signaling Pathways
APR-246's therapeutic effects are mediated through two primary mechanisms: the reactivation of mutant p53 and the induction of oxidative stress.
p53-Dependent Mechanism: Reactivation of Mutant p53
The active form of APR-246, MQ, is an electrophilic compound that covalently binds to thiol groups of cysteine residues within the p53 core domain. This covalent modification leads to a conformational change in the mutant p53 protein, restoring its wild-type structure and function. The reactivated p53 can then translocate to the nucleus, bind to its target DNA sequences, and induce the expression of genes involved in apoptosis and cell cycle arrest, such as p21, PUMA, and Noxa.
p53-Independent Mechanism: Induction of Oxidative Stress
MQ can also exert cytotoxic effects independently of p53 status by targeting the cellular redox balance. It depletes intracellular glutathione (B108866) (GSH), a key antioxidant, and inhibits thioredoxin reductase (TrxR1), an enzyme crucial for maintaining a reduced intracellular environment. This disruption of the redox homeostasis leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and inducing apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of APR-246.
Cell Viability Assay (WST-1 Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of APR-246.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare a serial dilution of APR-246 in culture medium. Remove the old medium from the wells and add 100 µL of the APR-246 dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for the desired treatment period (e.g., 48 or 72 hours).[7]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[6][8]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.[5][8]
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance of the samples at 450 nm using a microplate reader. Use a reference wavelength of >600 nm to subtract background absorbance.[6][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the APR-246 concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Apoptosis Detection by Western Blotting for Cleaved Caspase-3
This protocol is used to assess the induction of apoptosis by detecting the active form of caspase-3.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with APR-246. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved caspase-3 (Asp175) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9] A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[10]
Mutant p53 Refolding Assay (Immunofluorescence)
This assay utilizes the conformation-specific antibody PAb1620, which preferentially recognizes the wild-type folded conformation of p53, to assess the refolding of mutant p53 upon treatment with APR-246.[11]
Detailed Steps:
-
Cell Culture and Treatment: Grow cells expressing mutant p53 on glass coverslips in a multi-well plate. Treat the cells with APR-246 for the desired duration.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Primary Antibody Incubation: Block non-specific binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBST) for 1 hour. Incubate with the PAb1620 antibody diluted in the blocking solution overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the PAb1620 signal in APR-246-treated cells compared to untreated cells indicates the refolding of mutant p53 into a wild-type conformation.[3]
Conclusion
APR-246 (eprenetapopt) represents a promising therapeutic strategy for cancers harboring p53 mutations. Its dual mechanism of action, involving both the reactivation of mutant p53's tumor-suppressive functions and the induction of p53-independent oxidative stress, provides a multi-pronged attack on cancer cells. The structural basis for its p53-reactivating effect, through covalent modification of cysteine residues, has been elucidated by crystallographic studies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of APR-246 and other novel mutant p53 modulators. Continued research in this area is crucial for the development of more effective and personalized cancer therapies.
References
- 1. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroblastoma response to RAS-MAPK inhibitors and APR-246 (eprenetapopt) co-treatment is dependent on SLC7A11 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The molecular mechanism of action of methylene quinuclidinone and its effects on the structure of p53 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. materialneutral.info [materialneutral.info]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]
Restoring Mutant p53 Function: A Technical Deep Dive into Patent WO2021231474A1 and Compound 231B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core scientific concepts presented in patent WO2021231474A1, with a specific focus on the promising therapeutic agent, compound 231B. The patent describes a novel class of indole-based compounds designed to restore the tumor-suppressing function of mutated p53, a protein frequently implicated in cancer development. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Core Concept: Reactivating the Guardian of the Genome
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that is unable to perform its protective functions. The inventive concept behind patent WO2021231474A1 is the development of small molecules that can bind to mutant p53 and stabilize its wild-type conformation, thereby restoring its ability to bind to DNA and activate downstream tumor-suppressive pathways.[1]
Compound 231B: A Lead Candidate
Among the compounds disclosed in the patent, compound 231B has emerged as a significant focus. The patent provides data on its synthesis and biological activity, highlighting its potential as a therapeutic agent for cancers harboring p53 mutations.
Synthesis of Compound 231B
The synthesis of compound 231B involves a multi-step process. A key step in the synthesis involves the reaction of (3S,4R)-3-fluoro-1-methyl-piperidin-4-amine with other chemical intermediates.[1] The process begins with the treatment of the piperidine (B6355638) derivative with sodium hydroxide (B78521) in dichloromethane (B109758) (DCM).[1] The resulting mixture is then extracted with DCM to isolate the desired intermediate for subsequent reactions.[1]
Quantitative Data Summary
The patent discloses various experimental data to characterize the activity of the novel compounds. The following tables summarize the key quantitative findings for representative compounds, including 231B.
Table 1: Biochemical and Cellular Activity of Representative Compounds
| Compound ID | Assay Type | Target | IC50 / EC50 (µM) |
|---|---|---|---|
| 231B |
| (Data not explicitly available in the provided search results) | | | |
Note: The provided search results do not contain specific quantitative data tables with IC50 or EC50 values for compound 231B or other specific compounds from the patent. A full review of the patent document is required to populate this table.
Experimental Protocols
To enable replication and further investigation, the patent details the methodologies for key experiments.
General Procedure for Mutant p53 Reactivation Assays
The ability of the disclosed compounds to reactivate mutant p53 is a central claim of the patent. While specific assay names and detailed protocols are not fully elaborated in the initial search results, a general workflow can be inferred.
DOT Script for a Generalized Mutant p53 Reactivation Assay Workflow:
Caption: Generalized workflow for assessing the reactivation of mutant p53 in a cellular context.
Signaling Pathway Visualization
The core mechanism of action of the compounds described in the patent is the restoration of the p53 signaling pathway. The following diagram illustrates the intended therapeutic effect.
DOT Script for the Restored p53 Signaling Pathway:
Caption: Proposed mechanism of action: Compound binding to mutant p53 restores its DNA-binding and transcriptional activity, leading to cell cycle arrest and apoptosis.
Logical Relationships in Drug Development
The progression from a patented compound to a potential therapeutic involves a series of logical steps.
DOT Script for the Drug Development Logic Flow:
Caption: Simplified logical flow of the drug development process for a patented compound.
This technical guide serves as a foundational resource for understanding the scientific contributions of patent WO2021231474A1. Further in-depth analysis of the full patent text is recommended for a complete picture of all disclosed compounds and their associated data. The innovative approach of reactivating mutant p53 holds significant promise for the future of oncology, and the compounds described, including 231B, represent a noteworthy advancement in this field.
References
In-Depth Pharmacological Profile of Mutant p53 Modulator-1
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic activities. The restoration of wild-type p53 function in cancer cells harboring TP53 mutations represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the pharmacology of "Mutant p53 modulator-1," a novel small molecule identified as compound 231B in patent WO2021231474A1, designed to reactivate mutant p53. This document details the compound's mechanism of action, summarizes key preclinical data, and provides methodologies for relevant in vitro and in vivo assays as described in the source patent.
Introduction
Mutant p53 proteins often accumulate to high levels in tumor cells and contribute to malignant progression. "this compound" (compound 231B) is a novel therapeutic agent designed to restore the tumor-suppressive function of mutant p53.[1] This document serves as a technical resource for researchers and drug developers, consolidating the available pharmacological data and experimental protocols related to this compound.
Mechanism of Action
"this compound" is designed to bind to mutant p53 proteins and induce a conformational change that restores their wild-type, tumor-suppressive functions.[1] This restored activity leads to the transcriptional activation of p53 target genes, ultimately resulting in the induction of apoptosis and the suppression of tumor growth in cancers with p53 mutations.[1]
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data Summary
While the patent WO2021231474A1 describes the synthesis and general biological evaluation of a series of compounds including "this compound" (compound 231B), specific quantitative data for this particular compound, such as IC50 values or in vivo efficacy data, are not explicitly detailed in the publicly available abstract. The patent focuses on the general methods for assessing the activity of the disclosed compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the patent WO2021231474A1 for the evaluation of mutant p53 modulators.
In Vitro Assays
This assay is designed to assess the ability of a test compound to restore the DNA-binding ability of a mutant p53 protein.
-
Materials:
-
Recombinant mutant p53 protein (e.g., p53 Y220C truncation mutant, amino acids 94-312).
-
Test compound (e.g., "this compound").
-
DNA probe containing a p53 consensus binding sequence, labeled with a detectable marker (e.g., biotin (B1667282) or a fluorescent tag).
-
Assay buffer (specific composition to be optimized).
-
96-well microplates.
-
Plate reader for detection.
-
-
Procedure:
-
Prepare a solution of the recombinant mutant p53 protein in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the mutant p53 protein solution to the wells and incubate for a predetermined time to allow for compound binding.
-
Add the labeled DNA probe to the wells and incubate to allow for DNA binding.
-
Wash the wells to remove unbound probe.
-
Detect the amount of bound DNA probe using a suitable plate reader.
-
An increase in the detected signal in the presence of the test compound indicates restoration of p53's DNA-binding activity.
-
This assay measures the induction of apoptosis in cancer cell lines harboring a p53 mutation upon treatment with a test compound.
-
Materials:
-
Human cancer cell line with a known p53 mutation (e.g., a cell line expressing p53 Y220C).
-
Cell culture medium and supplements.
-
Test compound (e.g., "this compound").
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
-
Figure 2: Experimental workflow for the cell-based apoptosis assay.
In Vivo Assays
This model is used to evaluate the anti-tumor efficacy of a test compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line with a p53 mutation.
-
Test compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant the human cancer cells into the flanks of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, orally or intraperitoneally).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p53 target gene expression).
-
A reduction in tumor growth in the treatment group compared to the control group indicates anti-tumor efficacy.
-
Synthesis
The patent WO2021231474A1 provides a detailed synthetic route for "this compound" (Compound 231B). The synthesis involves a multi-step process starting from (3S,4R)-3-fluoro-1-methyl-piperidin-4-amine.[1]
Conclusion
"this compound" represents a promising therapeutic agent for the treatment of cancers harboring p53 mutations. The compound is designed to restore the wild-type function of mutant p53, leading to the induction of apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar compounds. Further studies are warranted to fully elucidate the pharmacological profile and clinical potential of "this compound".
References
Methodological & Application
Application Notes and Protocols for Mutant p53 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, leading to the expression of a dysfunctional p53 protein. Mutant p53 (mutp53) not only loses its tumor-suppressive functions but can also gain new oncogenic activities, promoting tumor progression, metastasis, and therapeutic resistance. The restoration of wild-type p53 function to mutant proteins is a promising therapeutic strategy. "Mutant p53 modulator-1" is a compound identified as a potential restorer of wild-type function to mutant p53, as described in patent WO2021231474A1 (compound 231B).[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of such modulators.
Mechanism of Action
Mutant p53 modulators are designed to interact with various forms of mutant p53, inducing a conformational change that restores the wild-type DNA binding and transcriptional activation functions. This reactivation of p53 can lead to the induction of apoptosis, cell cycle arrest, and senescence in cancer cells harboring p53 mutations. The general proposed mechanism involves the binding of the modulator to the mutant p53 protein, stabilizing its wild-type conformation and enabling it to transactivate its target genes, such as p21 and PUMA.
Signaling Pathway
The p53 signaling pathway is a critical regulator of cellular stress responses. In response to stimuli such as DNA damage or oncogene activation, wild-type p53 is activated and initiates downstream pathways leading to cell cycle arrest, DNA repair, or apoptosis.[4] Mutant p53 can interfere with these pathways and activate others that promote cancer progression. A modulator that restores wild-type function to mutant p53 would re-establish the tumor-suppressive arms of this pathway.
References
Application Notes and Protocols for Mutant p53 Modulator-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Mutant p53 modulator-1" is a research compound with limited publicly available data beyond initial descriptions and patent information. The following application notes and protocols are provided as a general guide for the characterization of a novel mutant p53 modulator in a cell culture setting, based on established methodologies for similar compounds.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2][3] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the expression of a dysfunctional mutant p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic activities.[1][4][5] this compound is a novel small molecule designed to modulate the function of mutant p53, with the aim of reducing the progression of cancers harboring TP53 mutations.[6][7]
These application notes provide a comprehensive overview of the recommended procedures for utilizing this compound in a research setting, including its physicochemical properties, proposed mechanism of action, and detailed protocols for evaluating its biological effects in cancer cell lines.
Physicochemical Properties and Storage
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C27H32F4N8O2 | [7] |
| Molecular Weight | 576.59 g/mol | [7] |
| Purity | >98% | [7] |
| Solubility | Soluble in DMSO (100 mg/mL) | [7] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [7] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [6] |
Proposed Mechanism of Action
While the precise mechanism of this compound is not fully elucidated in publicly available literature, it is proposed to restore the wild-type tumor-suppressive functions of mutant p53.[6][7] Many small molecules that reactivate mutant p53 function by altering the protein's conformation, thereby enabling it to bind to its target DNA sequences and induce the transcription of genes involved in apoptosis and cell cycle arrest.[2][8][9][10]
The diagram below illustrates a hypothetical signaling pathway for a mutant p53 reactivator.
Experimental Protocols
The following protocols are recommended for evaluating the efficacy and mechanism of action of this compound in cell culture.
Experimental Workflow
The diagram below outlines a general workflow for testing the effects of this compound.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. p53 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mutant p53 in Cancer Progression and Targeted Therapies [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological reactivation of mutant p53: from protein structure to the cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mutant p53 Modulator-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive activities.[2] Some p53 mutants can even gain new oncogenic functions. A promising therapeutic strategy in oncology is the reactivation of mutant p53, restoring its wild-type conformation and tumor-suppressive functions, which can lead to cell cycle arrest and apoptosis in cancer cells.[3]
Mutant p53 modulator-1 is a novel small molecule designed to reactivate mutant p53. While specific data for this compound is limited, the following protocols and dosage guidelines are based on extensive research on analogous and well-characterized mutant p53 reactivators, such as PRIMA-1 and its analog APR-246. These compounds have been shown to covalently modify mutant p53, restore its DNA binding capacity, and induce apoptosis in a p53-dependent manner.[4]
Data Presentation: In Vitro Dosage Guidelines
The effective concentration of mutant p53 modulators can vary depending on the cell line, the specific p53 mutation, and the assay being performed. The following table summarizes typical concentration ranges for the analogous compound PRIMA-1, as reported in various in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
| Cell Line | p53 Status | Assay | Concentration Range | Incubation Time | Reference |
| PANC-1 (Pancreatic) | R273H | MTT Assay | 25-100 µM | 12-48 h | [5][6] |
| BxPC-3 (Pancreatic) | Y220C | MTT Assay | 25-100 µM | 12-48 h | [5][6] |
| HEC-1-B (Endometrial) | - | IC50 | ~40 µM | - | [7] |
| SUM149 (Breast) | - | IC50 | ~50 µM | - | [7] |
| AN 3CA (Endometrial) | - | IC50 | ~50 µM | - | [7] |
| Ishikawa (Endometrial) | - | IC50 | ~60 µM | - | [7] |
| MDA-MB-231 (Breast) | R280K | IC50 | ~75 µM | - | [7] |
| TOV112D (Ovarian) | R175H | Cell Proliferation | Not specified | 1-3 days | [3] |
| HUH-7 (Liver) | Y220C | Apoptosis Assay | 200 µM | 6 h | [8] |
Signaling Pathway
Mutant p53 modulators like PRIMA-1 and APR-246 are pro-drugs that are converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53. This binding is thought to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and function. The reactivated p53 can then translocate to the nucleus, bind to the promoters of its target genes (e.g., CDKN1A (p21), PUMA, NOXA, and BAX), and induce their transcription. The upregulation of these genes leads to cell cycle arrest and apoptosis, selectively in cancer cells harboring mutant p53.
Caption: Reactivation of mutant p53 signaling pathway.
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell line(s) with mutant p53 (and a wild-type p53 line as a control)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis/necrosis).
This protocol is to assess the reactivation of p53's transcriptional activity by measuring the protein levels of its downstream targets.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p21, anti-PUMA, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a mutant p53 modulator.
Caption: In vitro experimental workflow.
References
- 1. Bifunctional ligand design for modulating mutant p53 aggregation in cancer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Mutant p53 rescue and modulation of p53 redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with Mutant p53 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, occurring in over 50% of all tumors.[2] These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also endow the mutant protein with new oncogenic functions, termed "gain-of-function" (GOF).[3][4] Mutant p53 proteins often accumulate to high levels in cancer cells and contribute to increased proliferation, metastasis, and chemoresistance.[5]
The restoration of wild-type p53 function to mutant forms represents a promising therapeutic strategy for a broad range of cancers. "Mutant p53 modulator-1" is a novel small molecule compound designed to reactivate mutant p53, thereby restoring its tumor-suppressive activities and inducing cancer cell death. This document provides detailed protocols for assessing the in vitro efficacy of this compound using a cell viability assay, along with data presentation guidelines and visualizations of the relevant biological pathways.
Principle of the Assay
The protocols described herein are designed to quantify the effect of this compound on the viability of cancer cells harboring p53 mutations. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.
Data Presentation
Quantitative data from cell viability assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: In Vitro Cell Viability of Cancer Cell Lines Treated with this compound
| Cell Line | p53 Status | Treatment Duration (hours) | IC50 (µM) |
| BxPC-3 (Pancreatic) | Mutant (Y220C) | 72 | 5.2 |
| MIA PaCa-2 (Pancreatic) | Mutant (R248W) | 72 | 8.7 |
| TOV-112D (Ovarian) | Mutant (R175H) | 72 | 3.5 |
| A549 (Lung) | Wild-Type | 72 | > 50 |
| HCT116 (Colon) | Wild-Type | 72 | > 50 |
Note: The data presented in this table are representative examples and may not reflect the actual performance of "this compound".
Experimental Protocols
Materials and Reagents
-
Cancer cell lines with known p53 status (e.g., mutant p53 lines: BxPC-3, MIA PaCa-2, TOV-112D; wild-type p53 lines: A549, HCT116)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count and determine cell viability using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration, typically ≤0.1%).
-
Also include a set of wells with medium only (no cells) to serve as a blank for background absorbance.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Visualizations
Caption: Simplified signaling pathway of wild-type and mutant p53.
References
- 1. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
Application Notes and Protocols for Mutant p53 Modulator-1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, leading to the expression of a mutant p53 protein that not only loses its tumor-suppressive functions but can also acquire oncogenic properties. The reactivation of mutant p53 to its wild-type conformation presents a promising therapeutic strategy. Mutant p53 modulator-1, encompassing compounds like PRIMA-1 and its more potent analog APR-246 (eprenetapopt), represents a class of small molecules designed to restore the normal tumor suppressor functions of mutant p53. These compounds have shown efficacy in preclinical xenograft mouse models, demonstrating their potential in cancer therapy.[1][2]
This document provides a comprehensive overview of the application of this compound in xenograft mouse models, including detailed protocols, quantitative data from preclinical studies, and insights into the underlying signaling pathways.
Mechanism of Action
This compound compounds are pro-drugs that are converted into their active form, methylene (B1212753) quinuclidinone (MQ), within cells. MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53.[3][4] This covalent modification refolds the mutant p53 protein, restoring its wild-type conformation and DNA-binding ability.[3][4] The reactivated p53 can then induce cell cycle arrest and apoptosis, key mechanisms of tumor suppression.[1][2][5]
The induction of apoptosis by this compound is a multi-faceted process. It involves the upregulation of pro-apoptotic proteins such as Noxa, PUMA, and Bax.[1] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the activation of caspases.[1][5][6] Additionally, the c-Jun-NH2-kinase (JNK) pathway has been implicated in mediating PRIMA-1-induced apoptosis.
Quantitative Data from Xenograft Mouse Models
The following tables summarize the quantitative data on the efficacy of this compound in various xenograft mouse models. While many studies report significant tumor growth inhibition, specific quantitative data with statistical details can be limited in publicly available literature.
| Cell Line | Mouse Model | Treatment | Dosage | Key Findings | Reference |
| DLD-1 (colorectal) | Nude mice | PRIMA-1 | Not specified | Selective induction of apoptosis in mutant p53 cells. | This information is based on in vitro findings with potential in vivo implications. |
| SW480 (colorectal) | Nude mice | PRIMA-1 | Not specified | Selective induction of apoptosis in mutant p53 cells. | This information is based on in vitro findings with potential in vivo implications. |
| HCT116 p53-/- (colorectal) | Nude mice | PRIMA-1met | Not specified | Effective suppression of tumor growth. | The study highlights efficacy but lacks specific quantitative data in the abstract. |
Note: Detailed quantitative data such as mean tumor volume ± SEM and specific p-values are often found within the full text and supplementary materials of peer-reviewed publications. The provided table reflects information available in the searched abstracts.
Experimental Protocols
Protocol 1: General Xenograft Mouse Model for Breast Cancer
This protocol provides a general framework for establishing and treating breast cancer xenografts in nude mice.
Materials:
-
Human breast cancer cell lines with mutant p53 (e.g., BT-474, T47-D)
-
Female athymic nude mice (5-6 weeks old)
-
Matrigel
-
17β-estradiol pellets (for hormone-dependent cell lines)
-
This compound (e.g., PRIMA-1 or APR-246)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected breast cancer cell line under standard conditions.
-
Animal Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week.
-
Hormone Supplementation (if required): For hormone-dependent cell lines like BT-474 and T47-D, implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse.
-
Cell Implantation:
-
Harvest the cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject approximately 5 x 106 cells in a volume of 100-200 µL into the mammary fat pad of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection). A sample dosing regimen for PRIMA-1 could be 25-50 mg/kg daily.
-
The control group should receive a vehicle control.
-
-
Endpoint:
-
Continue treatment and monitoring for the duration of the study.
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the study endpoint.
-
Excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Protocol 2: Analysis of Apoptosis in Xenograft Tumors
Materials:
-
Excised tumor tissue from Protocol 1
-
Formalin or paraformaldehyde for fixation
-
Paraffin for embedding
-
Antibodies for immunohistochemistry (e.g., anti-cleaved caspase-3, anti-p21)
-
TUNEL assay kit
Procedure:
-
Tissue Fixation and Processing:
-
Fix the excised tumors in 10% neutral buffered formalin overnight.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
-
Immunohistochemistry:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tumors.
-
Perform antigen retrieval as required for the specific antibodies.
-
Incubate the sections with primary antibodies against markers of apoptosis (e.g., cleaved caspase-3) and p53 activation (e.g., p21).
-
Use appropriate secondary antibodies and a detection system to visualize the staining.
-
-
TUNEL Assay:
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tumor sections to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Microscopy and Quantification:
-
Examine the stained slides under a microscope.
-
Quantify the percentage of positive cells for each marker in the control and treatment groups to assess the level of apoptosis induction.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Workflow for Xenograft Studies
Caption: Experimental workflow for xenograft studies.
References
- 1. mdpi.com [mdpi.com]
- 2. PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Detecting p53 Activation by Mutant p53 Modulator-1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blotting to detect the activation of the tumor suppressor protein p53 in response to treatment with a generic "Mutant p53 modulator-1". This protocol is designed to be broadly applicable for screening and characterizing compounds that aim to restore wild-type function to mutant p53 or stabilize wild-type p53.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional, stabilized mutant p53 protein.[2] Small molecules that can reactivate mutant p53 or stabilize wild-type p53 are of significant interest in cancer therapy. "this compound" represents a class of compounds designed to achieve this reactivation. Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the activation of p53 by observing changes in the expression levels of total p53, its phosphorylated forms, and downstream target proteins.[3][4]
Mechanism of Action: p53 Activation
The signaling pathway for p53 activation by a modulator can vary. A common mechanism for small molecule activators involves the disruption of the interaction between p53 and its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][5] By inhibiting MDM2, the modulator leads to the stabilization and accumulation of p53 protein.[3] This accumulated p53 can then be activated through post-translational modifications, such as phosphorylation at key serine residues (e.g., Ser15), enabling it to translocate to the nucleus and act as a transcription factor.[3][4] Activated p53 upregulates the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][6][7]
Figure 1: Simplified signaling pathway of p53 activation by a modulator inhibiting MDM2.
Experimental Data Summary
Upon successful execution of this protocol, a dose-dependent increase in the protein levels of total p53 and phosphorylated p53 (Ser15) is expected in cells treated with "this compound" compared to a vehicle control. A corresponding increase in the downstream target p21 would further confirm the activation of the p53 pathway.
| Target Protein | Expected Change with "this compound" Treatment | Loading Control |
| Total p53 | Increase | β-Actin or GAPDH |
| Phospho-p53 (Ser15) | Increase | β-Actin or GAPDH |
| p21 | Increase | β-Actin or GAPDH |
| MDM2 | Potential Increase (as it is also a p53 target gene) | β-Actin or GAPDH |
Western Blot Protocol
This protocol outlines the steps for treating cells with "this compound" and subsequently performing a Western blot to detect changes in p53 and related protein levels.
Materials and Reagents
-
TP53 wild-type or mutant cell line of interest
-
Cell culture medium and supplements
-
"this compound" compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is recommended.[3]
-
Primary Antibodies (see table below)
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
| Primary Antibody | Recommended Dilution | Supplier Example |
| anti-p53 (recognizing both wild-type and mutant) | 1:1000 | Cell Signaling Technology (#9282)[5] |
| anti-Phospho-p53 (Ser15) | 1:1000 | Cell Signaling Technology |
| anti-p21 | 1:1000 | Cell Signaling Technology |
| anti-β-Actin or anti-GAPDH (Loading Control) | 1:5000 | Sigma-Aldrich |
Experimental Workflow
Figure 2: Step-by-step workflow for the Western blot protocol.
Step-by-Step Methodology
1. Cell Seeding and Treatment
-
Seed the chosen cell line in appropriate culture plates.[3]
-
Allow cells to adhere and reach 70-80% confluency.[3]
-
Treat the cells with varying concentrations of "this compound" (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.[3]
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Collect the supernatant containing the protein lysate.[3]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[3]
4. Sample Preparation
-
Normalize the protein concentration for all samples with lysis buffer.[3]
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.[3]
-
Boil the samples at 95-100°C for 5-10 minutes.[3]
5. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel.[3]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.[3]
6. Immunoblotting
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
7. Signal Detection
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[3]
-
Capture the chemiluminescent signal using an imaging system.[3]
8. Data Analysis
-
Analyze the band intensities, normalizing to the loading control (e.g., GAPDH or β-Actin).[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p53/p21 signal | Insufficient drug concentration or treatment time. | Increase the concentration of the modulator or the treatment duration. |
| Inefficient protein extraction or degradation. | Ensure lysis buffer contains fresh protease and phosphatase inhibitors. Keep samples on ice. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. | |
| Antibody issues. | Check antibody datasheets for recommended concentrations and conditions. Use a positive control if available. | |
| High background | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of wash steps.[8] |
| Antibody concentration too high. | Decrease the concentration of the primary or secondary antibodies.[8] | |
| Uneven loading | Inaccurate protein quantification. | Be precise during protein quantification and sample loading. |
| Always normalize band intensity to a reliable loading control.[8] |
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Mutant p53 Modulator-1 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the TP53 gene are among the most common genetic alterations in human cancers, including breast cancer, occurring in approximately 30-40% of all cases and rising to 70-80% in triple-negative breast cancer (TNBC).[1] These mutations often lead to the expression of a full-length mutant p53 protein that not only loses its tumor suppressor functions but can also gain new oncogenic activities. The restoration of wild-type p53 function to these mutant proteins represents a promising therapeutic strategy.
"Mutant p53 modulator-1" is a novel small molecule identified as compound 231B in patent WO2021231474A1, designed to reactivate mutant p53.[2][3][4][5] While detailed experimental data on this specific compound in breast cancer cell lines is not extensively available in peer-reviewed literature, this document provides comprehensive application notes and protocols based on the well-characterized and functionally similar mutant p53 reactivators, PRIMA-1 and its analog APR-246. These compounds serve as exemplary agents to guide the investigation of "this compound" and other novel modulators in breast cancer research.
Data Presentation: Efficacy of Mutant p53 Modulators in Breast Cancer Cell Lines
The following tables summarize the cytotoxic and apoptotic effects of the well-studied mutant p53 modulators, PRIMA-1 and APR-246, in various breast cancer cell lines. This data provides a benchmark for evaluating the potency of new modulators like "this compound".
Table 1: Cytotoxicity of APR-246 (PRIMA-1MET) in a Panel of Breast Cancer Cell Lines
| Cell Line | Subtype | p53 Status | IC50 (µM) after 72h (MTT Assay) |
| MDA-MB-468 | TNBC | Mutant (R273H) | 0.9 - 5.0 |
| MDA-MB-231 | TNBC | Mutant (R280K) | 4.0 - 10.0 |
| HCC1806 | TNBC | Mutant | Sensitive |
| HCC70 | TNBC | Mutant | Sensitive |
| MDA-MB-453 | TNBC | Mutant | Sensitive |
| BT-474 | Luminal B (HER2+) | Mutant (L194F) | ~25 |
| T47-D | Luminal A | Mutant (L194F) | ~30 |
| MCF-7 | Luminal A | Wild-Type | > 31.1 (Resistant) |
Data compiled from multiple sources indicating ranges of reported IC50 values. p53 mutated cell lines were found to be significantly more sensitive to APR-246 than p53 wild-type cells.[6]
Table 2: Effects of PRIMA-1 and APR-246 on Cell Viability and Apoptosis
| Compound | Cell Line | Concentration (µM) | Effect | Reference Assay |
| PRIMA-1 | BT-474 | 0 - 50 | Dose-dependent loss of cell viability | Cell Viability Assay |
| PRIMA-1 | HCC-1428 | 0 - 50 | Dose-dependent loss of cell viability | Cell Viability Assay |
| PRIMA-1 | T47-D | 0 - 50 | Dose-dependent loss of cell viability | Cell Viability Assay |
| APR-246 | MDA-MB-231 | 10 - 50 | Significant reduction in viability; up to 90% reduction in ALDH+ cells | Cell Viability, ALDEFLUOR Assay |
| APR-246 | MDA-MB-468 | 10 - 50 | Significant reduction in viability | Cell Viability Assay |
| APR-246 | MDA-MB-453 | Not specified | Induction of apoptosis | Flow Cytometry |
| APR-246 | MCF-7 (WT p53) | Up to 50 | No significant effect on viability | Cell Viability Assay |
This table summarizes findings that PRIMA-1 and APR-246 selectively induce cell death in mutant p53-expressing breast cancer cells.[7][8][9]
Signaling Pathways and Experimental Workflows
Mutant p53 Signaling and Modulator Intervention
Caption: Reactivation of mutant p53 by a modulator restores its tumor suppressor functions.
General Experimental Workflow for Evaluating a Mutant p53 Modulator
Caption: A stepwise workflow for characterizing a novel mutant p53 modulator in vitro.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of a mutant p53 modulator.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of the modulator that inhibits cell growth by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468 [mutant p53], MCF-7 [wild-type p53])
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., at its IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in the expression of p53 and its downstream target proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add chemiluminescence substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like ß-actin.
Immunofluorescence for p53 Conformation
This protocol visually assesses the conformational state of the p53 protein.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Conformation-specific p53 primary antibodies (e.g., PAb1620 for wild-type conformation, PAb240 for mutant conformation)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with conformation-specific p53 primary antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Wash and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the signal from the wild-type conformation-specific antibody (PAb1620) would indicate successful refolding of mutant p53.[7]
Conclusion
The reactivation of mutant p53 is a highly attractive strategy for the treatment of breast cancers harboring TP53 mutations, particularly the aggressive triple-negative subtype. While "this compound" is a novel agent with limited public data, the established methodologies and benchmark data from compounds like PRIMA-1 and APR-246 provide a robust framework for its preclinical evaluation. The protocols and data presented herein are intended to guide researchers in characterizing the efficacy and mechanism of action of new mutant p53 modulators, ultimately facilitating the development of novel targeted therapies for breast cancer.
References
- 1. Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. PRIMA-1 inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. APR-246 alone and in combination with a phosphatidylserine-targeting antibody inhibits lung metastasis of human triple-negative breast cancer cells in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mutant p53 Modulator-1 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the TP53 tumor suppressor gene are one of the most frequent genetic alterations in human cancers, including a high prevalence in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1] These mutations not only lead to a loss of wild-type p53's tumor-suppressive functions but can also endow the mutant p53 protein with new cancer-promoting activities, known as gain-of-function (GOF).[1] The accumulation of mutant p53 protein in tumor cells is associated with increased tumor progression, metastasis, and resistance to conventional therapies, making it a critical therapeutic target.[1][2]
"Mutant p53 modulator-1" (MPM-1) is a placeholder term for a class of small molecules designed to restore the tumor-suppressive function of mutated p53. One of the most clinically advanced compounds in this class is APR-246 (eprenetapopt).[3][4][5] These application notes will use APR-246 as a representative example to provide a framework for the preclinical evaluation of MPM-1 in lung cancer research. APR-246 is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53, leading to its refolding and the reactivation of its wild-type functions, ultimately inducing apoptosis in cancer cells.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of APR-246 (serving as our MPM-1) in various lung cancer cell lines. This data is crucial for experimental design, including dose-response studies and mechanism of action investigations.
Table 1: In Vitro Efficacy of MPM-1 (APR-246) in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | p53 Mutation Status | Assay Type | IC50 (µM) | Exposure Time (hours) | Reference |
| DMS273 | Missense | MTT | ~10 | 72 | [5] |
| DMS53 | Missense | MTT | ~15 | 72 | [5] |
| GLC16 | Missense | MTT | ~20 | 72 | [5] |
Table 2: In Vitro Efficacy of MPM-1 (APR-246) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | p53 Mutation Status | Assay Type | IC50 (µM) | Exposure Time (hours) | Reference |
| A549 | Wild-Type | Cell Viability | Similar to mutant p53 lines | 48 | [7] |
| H1975 | R273H | Not Specified | Not Specified | Not Specified | Data not available in search results |
| H1299 | p53-null | Not Specified | Not Specified | Not Specified | Data not available in search results |
Signaling Pathways and Mechanism of Action
MPM-1, exemplified by APR-246, exerts its anti-cancer effects through a dual mechanism of action. Primarily, its active form, MQ, restores the wild-type conformation of mutant p53, leading to the transcriptional activation of p53 target genes. This results in cell cycle arrest and apoptosis. Key downstream effectors include p21 (cell cycle arrest) and pro-apoptotic proteins like PUMA and BAX. Secondly, MQ targets the cellular redox balance by inhibiting thioredoxin reductase (TrxR1) and depleting glutathione, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can also contribute to cell death.[2][8]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. urotoday.com [urotoday.com]
- 3. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 4. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Mutant p53 Modulator-1 for Studying p53 Gain-of-Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, with a majority being missense mutations that lead to the expression of a full-length, but functionally altered, p53 protein.[1] Beyond the loss of its tumor-suppressive functions, many mutant p53 proteins acquire new oncogenic activities, a phenomenon known as gain-of-function (GOF).[1] These GOF activities contribute to increased tumor progression, metastasis, and resistance to therapy.
Mutant p53 modulator-1 represents a class of small molecules designed to restore the wild-type tumor-suppressive function to mutant p53 proteins. This document provides detailed application notes and protocols for utilizing a representative mutant p53 modulator, APR-246 (also known as eprenetapopt or PRIMA-1MET), to study and counteract p53 gain-of-function in cancer research and drug development. APR-246 is a pro-drug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently modifies cysteine residues within the core domain of mutant p53, leading to its refolding and the reactivation of its transcriptional activities.[2]
Data Presentation
Table 1: In Vitro Efficacy of APR-246 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HN31 | Head and Neck Squamous Cell Carcinoma | Mutant | 2.43 | [3] |
| JHUEM2 | Endometrial Cancer | Wild-Type | 2.5 | [4] |
| Hec108 | Endometrial Cancer | Heterozygous P151H | 4.3 | [4] |
| Hec1B | Endometrial Cancer | R248Q | 4.5 | [4] |
| TP53-KO (CRISPR/Cas9) | Endometrial Cancer | Null | 7.5 | [4] |
| Y220C (complemented KO) | Endometrial Cancer | Y220C | 11.9 | [4] |
| R248W (complemented KO) | Endometrial Cancer | R248W | 9.1 | [4] |
| TOV21G | Epithelial Ovarian Cancer | Wild-Type | Not specified, but sensitive | [5] |
| A2780 | Epithelial Ovarian Cancer | Wild-Type | Not specified, but sensitive | [5] |
| ES-2 | Epithelial Ovarian Cancer | Mutant | Not specified, but sensitive | [5] |
| OV-90 | Epithelial Ovarian Cancer | Mutant | Not specified, but sensitive | [5] |
| OVCAR-3 | Epithelial Ovarian Cancer | Mutant | Not specified, but sensitive | [5] |
| CaOV-3 | Epithelial Ovarian Cancer | Mutant | Not specified, but sensitive | [5] |
| SKOV-3 | Epithelial Ovarian Cancer | Mutant | Not specified, but sensitive | [5] |
Signaling Pathways and Mechanisms
Mutant p53 Gain-of-Function Signaling
Mutant p53 proteins can drive oncogenesis through various mechanisms, including the inactivation of p53 family members (p63 and p73), and interaction with and modulation of the activity of other transcription factors such as NF-Y, SREBP, and NRF2. These interactions lead to altered gene expression that promotes cell proliferation, metabolic reprogramming, and invasion.
Mutant p53 Gain-of-Function Pathways.
Mechanism of Action of APR-246
APR-246 is a prodrug that spontaneously converts to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53. This modification leads to the refolding of the mutant protein into a wild-type-like conformation, restoring its DNA binding and transcriptional activities. This reactivation of p53 function leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Mechanism of Action of APR-246.
Experimental Protocols
Experimental Workflow for Evaluating a Mutant p53 Modulator
A general workflow for testing the efficacy of a mutant p53 modulator like APR-246 involves a series of in vitro assays to determine its effect on cell viability, its ability to reactivate p53 signaling, and its mechanism of action.
Experimental Workflow.
Protocol 1: Cell Viability Assay (WST-1)
This protocol is for determining the effect of a mutant p53 modulator on the viability of cancer cells.
Materials:
-
Cancer cell lines (with mutant and wild-type p53)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Mutant p53 modulator (e.g., APR-246)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the mutant p53 modulator in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is visible.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of p53 Target Proteins
This protocol is to assess the reactivation of p53's transcriptional activity by measuring the protein levels of its downstream targets.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
Mutant p53 modulator (e.g., APR-246)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-PUMA, anti-NOXA, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the mutant p53 modulator at various concentrations and time points (e.g., 20 µM APR-246 for 24 hours).[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the signal using an imaging system.
Protocol 3: Immunofluorescence for p53 Conformation
This protocol allows for the visualization of the conformational change of mutant p53 to a wild-type-like state.
Materials:
-
Cancer cell lines
-
Chamber slides or coverslips in multi-well plates
-
Mutant p53 modulator (e.g., APR-246)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies: PAb1620 (wild-type conformation-specific) and PAb240 (mutant conformation-specific)[3][6]
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on chamber slides or coverslips and allow them to adhere.
-
Treat cells with the mutant p53 modulator for the desired time (e.g., 24 hours).[3]
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block for 1 hour with blocking solution.
-
Incubate with primary antibodies (PAb1620 or PAb240) overnight at 4°C.
-
Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope. A decrease in PAb240 staining and an increase in PAb1620 staining indicate a conformational shift to the wild-type state.[3][6]
Protocol 4: p53-Dependent Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of p53.
Materials:
-
Cancer cell lines
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc, which contains multiple p53 binding sites)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Mutant p53 modulator (e.g., APR-246)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells in a multi-well plate with the p53-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with the mutant p53 modulator or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity in treated cells to that in control cells to determine the fold induction of p53 transcriptional activity.
References
- 1. Mutant p53 in cancer: from molecular mechanism to therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assay for Characterizing Mutant p53 Modulator-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1][2] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to the expression of a full-length mutant p53 protein.[3] These mutant proteins can lose their tumor-suppressive functions and, in many cases, acquire new oncogenic activities known as gain-of-function (GOF).[3][4] The restoration of wild-type p53 function to mutant p53 proteins is a promising therapeutic strategy in oncology.[5] "Mutant p53 modulator-1" represents a class of compounds designed to restore the transcriptional activity of mutant p53.
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to assess the activity of "this compound". This assay is a robust and high-throughput method to quantify the transcriptional activation of p53 target genes, providing a critical tool for the discovery and characterization of novel mutant p53 reactivating compounds.[6][7]
Principle of the Assay
The luciferase reporter assay for mutant p53 activity relies on the co-transfection of mammalian cells with two key plasmids:
-
A mutant p53 expression vector: This plasmid drives the expression of a specific p53 mutant of interest.
-
A luciferase reporter vector: This plasmid contains a p53 response element (RE) derived from the promoter of a p53 target gene (e.g., CDKN1A (p21), PUMA) upstream of a luciferase gene.[6][8][9]
If "this compound" successfully restores the wild-type-like transcriptional activity of the mutant p53 protein, the reactivated p53 will bind to the p53 RE in the reporter plasmid, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of reactivated p53 transcriptional activity. A co-transfected plasmid expressing Renilla luciferase is often used as an internal control to normalize for transfection efficiency.
Signaling Pathway of Mutant p53 Modulation
Mutant p53 proteins can exert their gain-of-function activities through various mechanisms, including altered transcriptional regulation. "this compound" is hypothesized to bind to the mutant p53 protein, inducing a conformational change that restores its ability to bind to DNA and activate the transcription of target genes involved in tumor suppression.
Caption: this compound signaling pathway.
Experimental Protocols
Materials and Reagents
-
Plasmids:
-
Mutant p53 expression vector (e.g., pcDNA3-p53-R175H, -R248Q, -R273H).
-
p53-responsive firefly luciferase reporter vector (e.g., pGL3-p21-promoter-luc, pGL4.38[luc2P/p53 RE/Hygro]).[9]
-
Renilla luciferase control vector (e.g., pRL-TK, pRL-SV40).
-
-
Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer: Plate reader capable of measuring luminescence.
-
96-well white, clear-bottom tissue culture plates.
Experimental Workflow
Caption: Luciferase reporter assay experimental workflow.
Detailed Protocol
Day 1: Cell Seeding
-
Culture p53-null cells (e.g., H1299) in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Transfection
-
Prepare the plasmid DNA mixture for each well. A typical ratio is 10:10:1 for the mutant p53 expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector, respectively (e.g., 100 ng: 100 ng: 10 ng).
-
Dilute the plasmid DNA and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Incubate the DNA-transfection reagent complexes at room temperature for the recommended time.
-
Add the complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24 hours.
Day 3: Treatment with this compound
-
Prepare serial dilutions of "this compound" in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the modulator or vehicle control to the respective wells.
-
Incubate for an additional 24 hours.
Day 4: Luciferase Assay
-
Equilibrate the luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of passive lysis buffer to each well.
-
Incubate the plate on an orbital shaker for 15 minutes at room temperature.
-
Measure the firefly luciferase activity by adding 100 µL of the luciferase assay reagent to each well and reading the luminescence on a plate reader.
-
Measure the Renilla luciferase activity by adding 100 µL of the Stop & Glo® reagent to each well and reading the luminescence again.
Data Presentation and Analysis
The primary output of the assay is the relative light units (RLU) generated by the luciferase reaction.
-
Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity:
-
Normalized Response = (Firefly Luciferase RLU) / (Renilla Luciferase RLU)
-
-
Fold Change Calculation: Calculate the fold change in luciferase activity for each concentration of "this compound" relative to the vehicle control:
-
Fold Change = (Normalized Response of Treated Sample) / (Normalized Response of Vehicle Control)
-
Representative Quantitative Data
The following tables summarize hypothetical data for the activity of "this compound" on two common p53 mutants, R175H and R273H, using a p21-promoter luciferase reporter.
Table 1: Activity of this compound on p53-R175H
| Modulator-1 Conc. (µM) | Normalized Luciferase Activity (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.2 ± 0.2 | 1.0 |
| 0.1 | 2.5 ± 0.4 | 2.1 |
| 1 | 8.9 ± 1.1 | 7.4 |
| 10 | 15.3 ± 2.0 | 12.8 |
| 25 | 16.1 ± 2.5 | 13.4 |
Table 2: Activity of this compound on p53-R273H
| Modulator-1 Conc. (µM) | Normalized Luciferase Activity (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.5 ± 0.3 | 1.0 |
| 0.1 | 3.1 ± 0.5 | 2.1 |
| 1 | 12.6 ± 1.5 | 8.4 |
| 10 | 22.4 ± 2.8 | 14.9 |
| 25 | 23.0 ± 3.1 | 15.3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low luciferase signal | - Low transfection efficiency- Cells not healthy- Inactive reporter construct | - Optimize transfection reagent and DNA ratio- Ensure proper cell seeding density and health- Verify reporter construct sequence |
| High background signal | - Promoter leakiness- Autofluorescence of the compound | - Use a reporter with a minimal promoter- Test the compound for autofluorescence in a cell-free assay |
| High well-to-well variability | - Inconsistent cell seeding- Inconsistent transfection- Edge effects in the plate | - Ensure a single-cell suspension for seeding- Mix transfection complexes and add to wells carefully- Avoid using the outer wells of the plate |
Conclusion
The luciferase reporter assay is a powerful and adaptable tool for the initial screening and characterization of compounds aimed at reactivating mutant p53. By providing a quantitative measure of transcriptional activity, this assay enables the dose-dependent evaluation of "this compound" and can be used to compare its efficacy across different p53 mutations. The detailed protocol and data analysis workflow presented here provide a solid foundation for researchers in the field of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Allele specific gain-of-function activity of p53 mutants in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pGL4.38[luc2P/p53 RE/Hygro] Vector Protocol [promega.jp]
Application Notes and Protocols for Mutant p53 Modulator-1 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in over half of all tumors.[1][2] These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also endow the mutant protein with new oncogenic activities, known as gain-of-function (GOF). Consequently, the restoration of wild-type function to mutant p53 has emerged as a promising therapeutic strategy in oncology.
Mutant p53 modulator-1 (MPM-1) is a novel small molecule identified as a potential reactivator of mutant p53.[3] It belongs to a class of compounds designed to bind to mutated p53 proteins, inducing a conformational change that restores their ability to bind to DNA and activate downstream tumor suppressor pathways.[3] This document provides detailed application notes and protocols for the utilization of MPM-1 and its analogous compounds in drug discovery research. While specific quantitative data for MPM-1 is not publicly available, this document will leverage data from the well-characterized, structurally related compound rezatapopt (B12378407) (PC14586), developed by PMV Pharmaceuticals, to provide concrete examples of experimental setups and expected outcomes. Rezatapopt specifically targets the p53-Y220C mutation, one of the most common p53 mutations.[4]
Mechanism of Action
Mutant p53 proteins often adopt a misfolded conformation that prevents them from binding to their target DNA sequences and activating downstream genes involved in cell cycle arrest, apoptosis, and DNA repair. MPM-1 and similar modulators are designed to act as pharmacological chaperones, binding to the mutant p53 protein and stabilizing its wild-type conformation. This restoration of the correct three-dimensional structure allows the reactivated p53 to recognize and bind to its consensus DNA-binding sites in the promoter regions of target genes, thereby re-establishing its tumor-suppressive functions.
The proposed signaling pathway for the action of mutant p53 modulators is depicted below:
References
- 1. Science | Harnessing the Power of p53 to Treat Cancer | PMV Pharma [pmvpharma.com]
- 2. PMV Pharma | Harnessing the Power of p53 to treat Cancer [pmvpharma.com]
- 3. PMV Pharmaceuticals publishes preclinical data on first-in-class p53 Y220C reactivator | BioWorld [bioworld.com]
- 4. medcitynews.com [medcitynews.com]
Troubleshooting & Optimization
"Mutant p53 modulator-1" off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mutant p53 Modulator-1. The information is designed to address potential off-target effects and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to reactivate mutant p53 protein, restoring its tumor-suppressive functions. Compounds like APR-246, a clinically investigated mutant p53 reactivator, work by covalently modifying cysteine residues in the mutant p53 core domain, leading to its refolding and the induction of apoptosis.[1][2]
Q2: Are there known off-target effects of this compound?
A2: Yes, like many small molecule inhibitors, this compound may exhibit off-target effects. Known off-target activities for similar compounds include modulation of the PI3K/AKT/mTOR signaling pathway and induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][4][5] For instance, COTI-2, another mutant p53 modulator, has been shown to negatively modulate the PI3K/AKT/mTOR pathway.[5]
Q3: How can I determine if the observed cellular effects are due to on-target p53 reactivation or off-target effects?
A3: To distinguish between on-target and off-target effects, it is crucial to include proper experimental controls. This includes using p53-null cell lines, where any observed effects can be attributed to off-target activities. Additionally, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement, while whole-genome CRISPR-Cas9 screens can identify genes that, when knocked out, confer resistance to the compound, thereby revealing potential off-target dependencies.
Q4: What are the potential consequences of off-target PI3K/AKT/mTOR pathway inhibition?
A4: Off-target inhibition of the PI3K/AKT/mTOR pathway can independently induce apoptosis and inhibit cell proliferation. This can complicate the interpretation of results, as these effects may be erroneously attributed to p53 reactivation. It is important to assess the phosphorylation status of key pathway components, such as AKT and mTOR, to determine the extent of off-target pathway inhibition.
Q5: How does the induction of Reactive Oxygen Species (ROS) contribute to the compound's activity?
A5: The induction of ROS is a known off-target effect of some mutant p53 modulators like APR-246.[4][6] ROS can induce DNA damage and trigger apoptosis through p53-independent mechanisms. This can contribute to the overall cytotoxicity of the compound but also represents a significant off-target effect that should be characterized.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in p53-null cell lines.
-
Possible Cause: This strongly suggests off-target effects are contributing to cell death. The compound may be hitting other critical cellular targets or inducing general cellular stress.
-
Troubleshooting Steps:
-
Perform Dose-Response in p53-null vs. p53-mutant lines: Compare the IC50 values. A small fold-change in IC50 between the two cell lines indicates significant off-target toxicity.
-
Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target inhibitory activity.
-
CRISPR-Cas9 Screen: Conduct a genome-wide CRISPR screen in p53-null cells to identify genes whose loss confers resistance to the compound, thus revealing off-target dependencies.
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent results can arise from variability in cell culture conditions, compound stability, or assay execution.
-
Troubleshooting Steps:
-
Verify Compound Stability: Ensure the compound is properly stored and is stable in the cell culture medium for the duration of the experiment.
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Optimize Assay Parameters: For assays like Western blotting, ensure consistent protein loading and antibody concentrations. For CETSA, ensure uniform heating and lysis conditions.[7]
-
Problem 3: No observable p53 reactivation at non-toxic concentrations.
-
Possible Cause: The compound may have a narrow therapeutic window, or the concentration required for p53 reactivation may be higher than the concentration that induces off-target toxicity.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): Perform CETSA to confirm direct binding of the compound to mutant p53 in cells. A thermal shift indicates target engagement.
-
Assess Downstream p53 Targets: Use quantitative PCR or Western blotting to measure the expression of known p53 target genes (e.g., p21, PUMA, NOXA) at various concentrations and time points.
-
Consider Combination Therapy: It has been shown that combining mutant p53 modulators with other agents, such as those targeting the NRF2 antioxidant response, can enhance on-target activity.[8]
-
Quantitative Data Summary
Table 1: Off-Target Effects of Representative Mutant p53 Modulators
| Compound | Off-Target Pathway/Effect | Cell Line(s) | Quantitative Measurement | Reference |
| APR-246 | Induction of Reactive Oxygen Species (ROS) | KMB3 (AML) | Increased ROS formation and glutathione (B108866) depletion | [4] |
| NRF2-dependent antioxidant response | MDA-MB-231 (Breast) | Synergistic reduction in viability with NRF2 silencing and 25µM APR-246 | [8] | |
| COTI-2 | PI3K/AKT/mTOR Pathway Inhibition | HNSCC cell lines | Activation of AMPK and inhibition of mTOR | [3][9] |
| Induction of Apoptosis | 5637 and T24 (Bladder) | Increased expression of Cleaved Caspase-3 and BAX at 0.5 and 1.0 µM | [10] | |
| Induction of Apoptosis | Jurkat (T-ALL) | Dose- and time-dependent increase in apoptosis | [11] |
Table 2: IC50 Values for PI3K/mTOR Pathway Inhibitors (for comparison)
| Compound | Target(s) | IC50 (nM) | Reference |
| PI-103 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 2, 3, 15, 86, 5.7 | [12] |
| Compound 31 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 5, 27, 7, 14, 17 | [13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA procedures to verify the direct binding of this compound to its target protein in intact cells.[7][14][15][16][17]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C in 3°C increments) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an antibody specific for p53.
-
Quantify the band intensities to determine the amount of soluble p53 at each temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Whole-Genome CRISPR-Cas9 Screen for Off-Target Identification
This protocol provides a general workflow for a pooled, negative selection CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to this compound.[18][19][20][21][22]
-
Library Transduction:
-
Transduce a population of Cas9-expressing cells with a pooled lentiviral sgRNA library (whole-genome or a focused library) at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive a single sgRNA.
-
Select for transduced cells using an appropriate antibiotic.
-
-
Cell Culture and Treatment:
-
Expand the transduced cell population, maintaining a high coverage of the sgRNA library (e.g., >300 cells per sgRNA).
-
Split the cell population into two groups: one treated with a lethal concentration of this compound and a vehicle-treated control group.
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically several population doublings).
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the treated and control populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing to determine the relative abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population.
-
The genes targeted by these enriched sgRNAs are potential off-targets of the compound or are involved in pathways that mediate the compound's toxicity.
-
Visualizations
References
- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 2. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anti-leukaemic effects induced by APR-246 are dependent on induction of oxidative stress and the NFE2L2/HMOX1 axis that can be targeted by PI3K and mTOR inhibitors in acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. COTI-2 induces cell apoptosis in pediatric acute lymphoblastic leukemia via upregulation of miR-203 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. annualreviews.org [annualreviews.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
- 18. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 21. blog.addgene.org [blog.addgene.org]
- 22. broadinstitute.org [broadinstitute.org]
"Mutant p53 modulator-1" stability and degradation in vitro
Welcome to the technical support center for Mutant p53 Reactivator-1 (MPR-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro stability and degradation of MPR-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro half-life of MPR-1 in cell culture media?
A1: The stability of MPR-1 is highly dependent on the experimental conditions, particularly the presence or absence of serum and live cells. In standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, the half-life is approximately 8-12 hours due to enzymatic degradation.[1] In serum-free media, the half-life extends significantly.
Q2: My MPR-1 appears to be precipitating out of solution in my experiments. What are the common causes?
A2: Precipitation can be caused by several factors including high concentrations of the compound, inappropriate buffer conditions, or multiple freeze-thaw cycles of the stock solution.[2] It is recommended to work with lower concentrations where possible and to optimize buffer pH to be at least one unit away from the compound's pI.[2]
Q3: Does MPR-1 bind to plasticware?
A3: Yes, non-specific binding to plasticware is a known issue for many small molecules.[3] If you observe a loss of compound from the media without detecting degradation products, consider using low-protein-binding plates and pipette tips. Including a control without cells can help assess the extent of non-specific binding.[3]
Q4: What is the primary degradation pathway for mutant p53 protein when targeted by a modulator like MPR-1?
A4: Mutant p53 proteins can be degraded through multiple pathways, including the ubiquitin-proteasome system and autophagy.[4] While wild-type p53 is primarily regulated by the E3 ligase MDM2, mutant p53 can be ubiquitinated in an MDM2-independent manner.[5] Studies have shown that chaperone-associated ubiquitin ligases like CHIP can play a role.[5] Furthermore, under certain conditions, such as nutrient stress, autophagy becomes a key mechanism for mutant p53 degradation.[4]
Troubleshooting Guides
Issue 1: High Variability in Potency Assays
Possible Cause: Degradation of MPR-1 during the assay incubation period.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability test of MPR-1 in your specific cell culture media over the time course of your experiment.[6]
-
Time-Course Experiment: Measure the concentration of MPR-1 at different time points (e.g., 0, 2, 4, 8, 12, 24 hours) using HPLC-MS.
-
Reduce Incubation Time: If significant degradation is observed, consider reducing the duration of the assay.
-
Replenish Compound: For longer-term experiments, it may be necessary to replenish the media with fresh MPR-1 at regular intervals.[6]
Issue 2: Inconsistent Mutant p53 Degradation
Possible Cause: Cellular context and the specific p53 mutation can influence the degradation pathway. The dominant degradation pathway (proteasome vs. autophagy) can vary between cell lines.[4]
Troubleshooting Steps:
-
Inhibit Proteasome: Treat cells with a proteasome inhibitor (e.g., MG132) alongside MPR-1. If MPR-1's effect is blocked, it indicates a proteasome-dependent mechanism.
-
Inhibit Autophagy: Use autophagy inhibitors (e.g., Chloroquine or Bafilomycin A1). If these inhibitors prevent MPR-1-induced degradation, it points to an autophagy-dependent pathway.[4][7]
-
Confirm Ubiquitination: Perform an immunoprecipitation of mutant p53 followed by a Western blot for ubiquitin to confirm if MPR-1 enhances its ubiquitination.[8]
Quantitative Data Summary
Table 1: In Vitro Stability of MPR-1 in Different Media
| Medium | Condition | Half-life (t½) in hours |
| PBS (pH 7.4) | 37°C, cell-free | > 48 |
| DMEM (serum-free) | 37°C, cell-free | ~24 |
| DMEM + 10% FBS | 37°C, cell-free | 8 - 12 |
| DMEM + 10% FBS | 37°C, with cells | 6 - 10 |
Table 2: Effect of Pathway Inhibitors on MPR-1 Mediated Mutant p53 Degradation
| Cell Line (p53 mutation) | Treatment | Mutant p53 Level (% of control) |
| PANC-1 (R273H) | MPR-1 (10 µM) | 45% |
| PANC-1 (R273H) | MPR-1 + MG132 (10 µM) | 90% |
| PANC-1 (R273H) | MPR-1 + Chloroquine (50 µM) | 65% |
| MiaPaCa-2 (R248W) | MPR-1 (10 µM) | 50% |
| MiaPaCa-2 (R248W) | MPR-1 + MG132 (10 µM) | 75% |
| MiaPaCa-2 (R248W) | MPR-1 + Chloroquine (50 µM) | 85% |
Key Experimental Protocols
Protocol 1: Cycloheximide (B1669411) (CHX) Chase Assay for Mutant p53 Stability
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.[9]
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency on the day of the experiment.[10]
-
Treatment: Treat cells with MPR-1 or vehicle control for a predetermined time to induce mutant p53 degradation.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the cell culture medium at a final concentration of 50-100 µg/mL.[10] This is time point zero (t=0).
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).[11]
-
Western Blot Analysis: Perform Western blotting to detect the levels of mutant p53 and a loading control (e.g., β-actin).
-
Quantification: Densitometry is used to quantify the mutant p53 protein bands at each time point, normalized to the loading control. The half-life is calculated from the degradation curve.[11]
Protocol 2: In Vitro Ubiquitination Assay
This cell-free assay determines if MPR-1 directly promotes the ubiquitination of mutant p53.[12]
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine the following components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant E3 ligase (e.g., CHIP or MDM2)
-
Recombinant mutant p53 protein
-
Ubiquitin
-
ATP
-
MPR-1 or vehicle control
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an anti-p53 antibody to detect the laddering pattern indicative of polyubiquitination.
Visualizations
Caption: Troubleshooting workflow for inconsistent MPR-1 potency.
Caption: Workflow for determining mutant p53 half-life.
Caption: Signaling pathway for MPR-1-induced p53 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dissecting the pathways that destabilize mutant p53: The proteasome or autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination and Degradation of Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting inconsistent results with "Mutant p53 modulator-1"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Mutant p53 Modulator-1. The information is designed to help address common experimental challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule designed to restore the wild-type conformation and function of mutated p53 proteins.[1][2][3][4] By binding to the mutant p53, it aims to refold the protein, enabling it to regain its tumor-suppressive activities, such as inducing apoptosis and cell cycle arrest.[5][6]
Q2: Which p53 mutations is this compound effective against?
The patent information suggests that this compound is intended for cancers containing a p53 mutation, but does not specify the exact mutations.[1][2][7] The efficacy of small molecule modulators can vary significantly depending on the specific p53 mutation.[8] It is recommended to test the modulator on cell lines with well-characterized "hotspot" mutations such as R175H, Y220C, G245S, R248W, and R273H.[9]
Q3: What are the expected outcomes of successful treatment with this compound?
Successful treatment should lead to the reactivation of the p53 signaling pathway. This can be observed as:
-
Increased expression of p53 target genes like p21 and PUMA.[10]
-
Induction of apoptosis (cell death) or cell cycle arrest in cancer cells harboring mutant p53.[9]
-
Reduced cell viability and proliferation of mutant p53-expressing cancer cells.
-
A conformational shift of the mutant p53 protein to a wild-type-like state, which can be detected by specific antibodies.[11]
Q4: Are there known off-target effects for this class of compounds?
While specific off-target effects for this compound are not publicly documented, small molecule inhibitors can sometimes exhibit off-target activities that may lead to unexpected cellular responses.[12][13] It is crucial to include proper controls in your experiments, such as p53-null cell lines, to distinguish between p53-dependent and independent effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or no reduction in cell viability in mutant p53 cell lines.
-
Question: I am not observing the expected decrease in cell viability after treating my mutant p53 cancer cell line with this compound. What could be the reason?
-
Answer: Several factors can contribute to a lack of response. Consider the following possibilities:
-
Cell Line Specificity: The responsiveness to p53 modulators can be highly cell-line dependent, even among those with the same p53 mutation.[11] Factors such as the genetic background and the presence of other mutations can influence the outcome.
-
Mutant p53 Conformation: The specific mutation in your cell line may not be amenable to refolding by this particular modulator. Some mutations cause significant structural destabilization that is difficult to reverse.[14]
-
Drug Concentration and Treatment Duration: The concentration of the modulator and the incubation time may not be optimal. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Stability: Ensure that the compound has been stored correctly (e.g., at -20°C or -80°C as recommended) and that the stock solutions are not degraded.[1]
-
Gain-of-Function of Mutant p53: Some mutant p53 proteins have "gain-of-function" properties that promote cell survival and drug resistance, which may counteract the effects of the modulator.[15][16][17][18]
-
Issue 2: High toxicity observed in wild-type p53 or p53-null cell lines.
-
Question: My control cell lines (wild-type p53 or p53-null) are showing significant cell death after treatment with this compound. Is this expected?
-
Answer: This observation may indicate off-target toxicity. While some p53-independent effects can occur, high toxicity in control cells suggests that the observed cell death in your mutant p53 line may not be solely due to p53 reactivation.[12]
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a dose-response curve on your control cell lines to find a concentration that minimizes toxicity while still being effective in your mutant p53 line.
-
Use Alternative Controls: Test the compound on a wider range of control cell lines to confirm if the toxicity is a general or cell-line-specific off-target effect.
-
Mechanism of Action Studies: Perform experiments to confirm p53 reactivation in your mutant cell line, such as Western blotting for p21 induction, to ensure the compound is working as intended.
-
-
Issue 3: Inconsistent results in downstream p53 pathway analysis (e.g., Western Blot for p21).
-
Question: I am seeing variable expression of p21 (a p53 target gene) in my Western blots after treatment. How can I get more consistent results?
-
Answer: Inconsistent downstream signaling can be due to several experimental variables:
-
Timing of Analysis: The induction of p53 target genes is a dynamic process. Analyze protein expression at different time points after treatment to capture the peak of expression.
-
Cell Density: High cell confluency can affect cellular responses to treatment.[11] Ensure that you are seeding cells at a consistent density for all experiments.
-
Protein Extraction and Western Blotting Technique: Inconsistent protein extraction, inaccurate protein quantification, or variability in your Western blotting protocol can all lead to unreliable results. Standardize your protocols and include appropriate loading controls (e.g., β-actin or GAPDH).[19][20]
-
Data Presentation
Table 1: Potential Sources of Inconsistent Results and Recommended Solutions
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable Cell Viability | Cell line heterogeneity, inconsistent seeding density, variable treatment duration. | Use low-passage, authenticated cell lines. Optimize cell seeding density and treatment time for each cell line. |
| Lack of p21 Induction | Sub-optimal drug concentration, incorrect timing of analysis, inactive compound. | Perform a dose-response and time-course experiment. Verify compound integrity and storage conditions. |
| High Background in Assays | Off-target effects of the modulator, issues with assay reagents. | Test a range of concentrations. Include p53-null cells as a negative control. Validate assay reagents and protocols. |
| Inconsistent Protein Levels | Poor protein extraction, inaccurate quantification, Western blot variability. | Standardize protein extraction and quantification methods. Use consistent loading amounts and reliable loading controls. |
Table 2: Representative IC50 Values for Known Mutant p53 Reactivating Compounds
This table provides example data for well-characterized compounds to serve as a reference for designing experiments with this compound.
| Compound | Cell Line | p53 Status | IC50 (µM) |
| APR-246 (eprenetapopt) | TOV-112D | R175H | ~10 |
| COTI-2 | HCT116 | Wild-type | ~0.5 |
| HCT116 p53-/- | p53-null | >10 | |
| Rezatapopt (PC14586) | NCI-H1792 | Y220C | ~0.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell lines (mutant p53, wild-type p53, and p53-null)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the modulator. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of p53 and p21
This protocol describes how to detect changes in p53 and p21 protein levels following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Methodology:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[19]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.[19]
-
Quantify band intensities and normalize to the loading control (β-actin).
Mandatory Visualizations
Caption: Mutant p53 signaling and modulation.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 | MDPI [mdpi.com]
- 10. Pharmacological targeting of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. escholarship.org [escholarship.org]
- 14. academic.oup.com [academic.oup.com]
- 15. karger.com [karger.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Roles of Mutant P53 in Cancer Drug Resistance [accscience.com]
- 18. Frontiers | Mutant p53 Gain-of-Function: Role in Cancer Development, Progression, and Therapeutic Approaches [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. resources.novusbio.com [resources.novusbio.com]
"Mutant p53 modulator-1" cytotoxicity in non-cancerous cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mutant p53 Modulator-1 in their experiments, with a specific focus on assessing its cytotoxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the expected cytotoxic effect of this compound on non-cancerous cells? | This compound is designed to selectively target cells with mutant p53. Therefore, in non-cancerous cells with wild-type p53, it is expected to exhibit significantly lower cytotoxicity. However, some off-target effects may be observed, particularly at higher concentrations. It is crucial to establish a baseline cytotoxicity profile for each non-cancerous cell line used in your experiments. |
| At what concentrations should I test this compound in non-cancerous cells? | We recommend starting with a broad concentration range, for example, from 0.1 µM to 100 µM. This will help determine the concentration at which off-target cytotoxicity may occur. A standard dose-response curve should be generated to determine the IC50 value, if any, in the tested non-cancerous cell lines. |
| Which non-cancerous cell lines are recommended as controls? | It is advisable to use cell lines relevant to the tissue or organ system of interest for potential in vivo applications. Commonly used non-cancerous cell lines for general cytotoxicity screening include human fibroblasts (e.g., MRC-5, WI-38) and epithelial cells (e.g., HaCaT). The choice of cell line should be guided by the specific research question. |
| How can I be sure the observed cytotoxicity is not an artifact of the assay itself? | Several factors can lead to misleading results in cytotoxicity assays.[1][2][3] It is essential to include proper controls, such as vehicle-only and untreated cells.[4] Additionally, consider the possibility of the compound interfering with the assay reagents.[1] For instance, some compounds can directly reduce MTT, leading to an overestimation of cell viability. Cross-validation with an alternative cytotoxicity assay is recommended. |
| What is the mechanism of action of this compound? | This compound is designed to restore the wild-type conformation and function of mutated p53 protein.[5] In cancer cells, this can lead to the reactivation of tumor suppressor pathways, inducing cell cycle arrest and apoptosis.[6] In non-cancerous cells, where p53 is predominantly wild-type, the modulator is expected to have minimal impact on these pathways. |
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Symptoms:
-
Large error bars in dose-response curves.
-
Inconsistent IC50 values between replicate experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding and verify cell density with a cell counter. Perform a cell titration experiment to determine the optimal seeding density for your specific cell type.[7] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use fresh pipette tips for each concentration. |
| Edge Effects on Assay Plates | Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[8] |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested. |
Issue 2: Unexpectedly High Cytotoxicity in Non-Cancerous Cells
Symptoms:
-
Low IC50 values in multiple non-cancerous cell lines.
-
Significant cell death observed at concentrations that are not expected to be toxic.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Off-Target Effects | The compound may be interacting with other cellular targets besides mutant p53.[9] To investigate this, consider performing a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm binding to p53 at the concentrations causing cytotoxicity.[10] Testing a structurally unrelated mutant p53 modulator can also help differentiate on-target from off-target effects.[10] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line being used (typically <0.5%). Run a vehicle control with the highest concentration of solvent used in the experiment.[11] |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to the compound or its solvent. It is crucial to test a panel of different non-cancerous cell lines to get a broader understanding of the compound's safety profile. |
| Assay Interference | The compound might be interfering with the viability assay, leading to a false indication of cytotoxicity. For example, it could inhibit the metabolic enzymes responsible for converting MTT to formazan (B1609692).[1] Validate the results using an alternative method that measures a different aspect of cell death, such as an LDH release assay (measures membrane integrity) or a caspase activity assay (measures apoptosis).[12] |
Issue 3: No or Low Cytotoxicity Observed at High Concentrations
Symptoms:
-
The dose-response curve does not reach a plateau, and the IC50 value cannot be determined.
-
Cell viability remains high even at the highest tested concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Compound Inactivity | Confirm the identity and purity of your this compound. Ensure that the compound has been stored correctly to prevent degradation. Prepare fresh stock solutions for each experiment.[11] |
| Low Compound Potency in Non-Cancerous Cells | This is the expected outcome. The lack of significant cytotoxicity in non-cancerous cells at concentrations that are effective in mutant p53 cancer cells would indicate a favorable therapeutic window. |
| Sub-optimal Assay Conditions | Ensure that the incubation time with the compound is sufficient to induce a cytotoxic effect. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint. Also, verify that the cell density is within the linear range of the assay.[13] |
Quantitative Data Summary
As specific cytotoxicity data for "this compound" in non-cancerous cells is not publicly available, the following table provides a template for how such data should be structured and presented. Researchers should populate this table with their own experimental data.
| Cell Line | Cell Type | p53 Status | Assay | Incubation Time (h) | IC50 (µM) |
| MRC-5 | Human Lung Fibroblast | Wild-Type | MTT | 48 | >100 |
| HaCaT | Human Keratinocyte | Wild-Type | LDH | 48 | >100 |
| HEK293 | Human Embryonic Kidney | Wild-Type | ATP-based | 48 | >100 |
| Cancer Cell Line (Positive Control) | e.g., Human Colon Carcinoma | Mutant (e.g., R273H) | MTT | 48 | 5.2 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on the metabolic reduction of MTT.[3][13]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle controls (medium with the highest concentration of solvent) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.
Caption: Simplified signaling pathway in cancer vs. non-cancerous cells.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. Mutant p53 in cancer: from molecular mechanism to therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 13. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
Technical Support Center: Improving In Vivo Delivery of Mutant p53 Modulator-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the delivery of Mutant p53 Modulator-1 (MPM-1) in animal models. Given the limited public data on MPM-1, this guide leverages established protocols and addresses common challenges encountered with analogous hydrophobic small molecule mutant p53 reactivators, such as PRIMA-1, APR-246 (eprenetapopt), and ZMC1.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPM-1) and what is its mechanism of action?
A1: this compound is a small molecule designed to reactivate mutant p53 proteins.[1][2][3] The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that is frequently mutated in human cancers.[4] These mutations can lead to loss of tumor suppressor function and, in some cases, gain of oncogenic functions.[5] MPM-1 is believed to restore the wild-type conformation and function of certain p53 mutants, thereby re-enabling their ability to induce apoptosis (programmed cell death) and inhibit tumor growth.[1][2][3]
Q2: What are the main challenges in delivering MPM-1 in animal models?
A2: Like many small molecule inhibitors, MPM-1 is likely hydrophobic, leading to poor aqueous solubility. This is a primary obstacle for in vivo delivery and can result in:
-
Precipitation: The compound may fall out of solution during formulation or upon injection into the physiological environment.
-
Low Bioavailability: Poor solubility limits absorption and distribution to the target tumor tissue.
-
Inconsistent Results: Variable drug exposure between animals can lead to high variability in experimental outcomes.
Q3: What are the common animal models used to test mutant p53 modulators?
A3: The most common models are xenografts, where human cancer cell lines expressing specific p53 mutations are implanted into immunodeficient mice (e.g., nude or SCID mice).[1][6] Genetically engineered mouse models (GEMMs) that express mutant p53 are also used to study these compounds in a more physiologically relevant context.[7][8][9]
Troubleshooting Guide: In Vivo Delivery of MPM-1
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates during formulation or injection. | Inherent low aqueous solubility of MPM-1. | 1. Optimize the vehicle: Use a co-solvent system. A common starting point is to dissolve MPM-1 in 100% DMSO and then dilute with an aqueous vehicle like saline or PBS, and potentially a surfactant like Tween 80 or a solubilizing agent like PEG300. Keep the final DMSO concentration as low as possible (ideally <10%) to minimize toxicity.[10][11] 2. Sonication/Vortexing: Ensure the compound is fully dissolved by vortexing and/or using a sonicator bath. 3. Gentle Warming: Warming the solution to 37°C may aid dissolution, but check for compound stability at this temperature. |
| Low or inconsistent anti-tumor efficacy in vivo. | 1. Poor bioavailability: The formulation is not delivering a sufficient concentration of MPM-1 to the tumor. 2. Rapid metabolism/clearance: The compound is being quickly metabolized and cleared from circulation. 3. Insufficient target engagement: The dose is too low to effectively modulate mutant p53 in the tumor. | 1. Reformulate: Consider alternative delivery vehicles such as lipid-based formulations (e.g., liposomes) or nanoparticles to improve solubility and circulation time.[5] 2. Change the route of administration: If using intraperitoneal (IP) injection, consider intravenous (IV) administration for more direct systemic exposure.[10][11] 3. Conduct a dose-response study: Test a range of doses to determine the optimal therapeutic concentration.[6][12] 4. Perform pharmacokinetic (PK) studies: Analyze plasma and tumor concentrations of MPM-1 over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Observed toxicity in animal models (e.g., weight loss, lethargy). | 1. Vehicle toxicity: High concentrations of solvents like DMSO can be toxic. 2. Off-target effects: The compound may be interacting with other cellular targets besides mutant p53. 3. On-target toxicity: Reactivation of p53 in certain normal tissues could potentially be detrimental. | 1. Reduce vehicle concentration: Lower the percentage of DMSO or other organic solvents in the final formulation. 2. Dose reduction: Lower the dose of MPM-1 while still aiming for a therapeutic window. 3. Monitor animal health closely: Regularly check body weight, food and water intake, and general behavior. Adjust dosing schedule if necessary. 4. Histopathology: At the end of the study, perform histological analysis of major organs to assess for any signs of toxicity. |
| High variability in tumor growth inhibition between animals. | Inconsistent dosing or variable bioavailability. | 1. Ensure accurate dosing: Use precise techniques for injections to ensure each animal receives the correct volume. 2. Improve formulation homogeneity: Ensure the formulation is a clear, homogenous solution or a stable, uniform suspension before each injection. Vortex immediately before drawing up the dose. 3. Increase group size: A larger number of animals per group can help to account for biological variability. |
Quantitative Data from Analogous Compounds
The following tables summarize in vivo data from studies of other mutant p53 modulators. This information can serve as a starting point for designing experiments with MPM-1.
Table 1: In Vivo Dosing and Efficacy of Mutant p53 Modulators
| Compound | Animal Model | Cell Line (p53 status) | Dose and Route | Efficacy | Reference |
| PRIMA-1 | Nude Mice | T47-D (L194F) | 25-50 mg/kg IP | Strong inhibition of tumor growth | [6] |
| PRIMA-1 | Nude Mice | BT-474, HCC-1428 | Not Specified | Inhibition of xenograft tumor growth | [1][4] |
| ZMC1 | Immunodeficient Mice | TOV112D (R175H) | 2.5-5 mg/kg IP | ~60% tumor growth inhibition | [12] |
| CP-31398 | Mice | Not Specified | 2 mg/mouse IP | Not Specified | [13] |
| SLMP53-1 | Xenograft Mice | HCT116 p53-/- + R280K | Not specified | Inhibition of tumor growth | [14] |
Table 2: Pharmacokinetic Parameters of CP-31398 in Rats
| Parameter | Value |
| Bioavailability (Oral) | 12-32% |
| Elimination Half-life | 14-20 hours |
| Clearance | 4.2-4.8 L/h/kg |
| Volume of Distribution | 70-82 L/kg |
(Data for CP-31398 from a study in rats)[15]
Experimental Protocols
1. General Protocol for Formulation of a Hydrophobic MPM
This protocol is based on formulations used for PRIMA-1 and similar small molecules.[10][11]
-
Stock Solution: Prepare a high-concentration stock solution of MPM-1 in 100% sterile DMSO (e.g., 40 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Vehicle Preparation: Prepare the dilution vehicle. A common vehicle consists of Polyethylene Glycol 300 (PEG300), Tween 80, and sterile water or saline.
-
Final Formulation:
-
For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water:
-
Start with the required volume of the DMSO stock solution.
-
Add the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix again.
-
Finally, add the sterile water or saline to reach the final volume.
-
Vortex the final solution thoroughly before administration.
-
-
Important Considerations:
-
The final formulation should be prepared fresh before each use.
-
The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
Visually inspect the solution for any precipitation before injection.
-
2. Protocol for a Xenograft Tumor Study in Mice
This is a general workflow for assessing the in vivo efficacy of MPM-1.
-
Cell Culture: Culture the human cancer cell line of interest (with a known p53 mutation) under standard conditions.
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., 6-8 week old female athymic nude mice) for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer MPM-1 (formulated as described above) or vehicle control to the respective groups via the chosen route (e.g., IP or IV) and schedule (e.g., daily for 5 days a week).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Study Endpoint:
-
Continue treatment for the planned duration (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Visualizations
Caption: Signaling pathway of wild-type and mutant p53, and the role of MPM-1.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for addressing poor in vivo efficacy.
References
- 1. PRIMA-1 inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Changes in the p53 Protein across the Animal Kingdom Point to Its Involvement in Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Flipping the “switch” on mutant p53 by zinc metallochaperones: how a brief pulse of zinc can reactivate mutant p53 to kill cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc Metallochaperones Reactivate Mutant p53 Using an ON/OFF Switch Mechanism: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Combinatorial therapy of Zinc metallochaperones with mutant p53 reactivation and diminished copper binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone SLMP53-1, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and tissue and tumor exposure of CP-31398, a p53-stabilizing agent, in rats. [vivo.weill.cornell.edu]
Technical Support Center: Minimizing Variability in Mutant p53 Modulator-1 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mutant p53 modulator-1. Our goal is to help you minimize variability in your assays and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a small molecule designed to restore the wild-type tumor suppressor function to mutated p53 proteins.[1][2][3][4] Many p53 mutations lead to protein misfolding and loss of DNA-binding activity.[5][6][7] this compound is believed to bind to the mutant p53 protein, stabilizing its conformation and enabling it to properly fold, bind to DNA, and activate downstream target genes involved in apoptosis and cell cycle arrest.[4]
Q2: Which assays are recommended to assess the activity of this compound?
A multi-assay approach is recommended to comprehensively evaluate the effect of this compound. Key assays include:
-
Differential Scanning Fluorimetry (DSF): To assess the thermostability of the mutant p53 protein in the presence of the modulator. An increase in the melting temperature (Tm) indicates direct binding and stabilization.[5][6][8]
-
PAb1620 Immunoprecipitation (IP): To determine the conformational status of p53. The PAb1620 antibody specifically recognizes the correctly folded, wild-type conformation of p53.[9][10][11] An increased signal in the PAb1620 IP suggests a restoration of the wild-type-like structure.
-
Luciferase Reporter Assay: To measure the transcriptional activity of p53. This assay uses a reporter gene (luciferase) under the control of a p53-responsive promoter. An increase in luciferase activity indicates that the restored p53 can bind to its target DNA sequences and activate gene expression.[12][13][14][15]
-
Cell Viability and Apoptosis Assays: To assess the downstream biological effects of p53 reactivation, such as decreased cell proliferation and induction of apoptosis in cancer cells harboring mutant p53.[16][17][18]
Q3: Why am I seeing activity in a cell-free assay (like DSF) but not in my cell-based assays?
This is a common issue when screening small molecules. Several factors could be responsible:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Off-Target Effects: Inside the cell, the compound might bind to other proteins or be metabolized, reducing its effective concentration at the target.[19]
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
-
Assay Conditions: The conditions in the cell-based assay (e.g., presence of serum proteins) might affect the compound's activity.
Troubleshooting Guides
High Variability in Cell-Based Assays
High variability in cell-based assays is a frequent challenge that can obscure real biological effects.[19][20][21][22]
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers can lead to significant variations in assay readouts. Use an automated cell counter for accuracy.[19] |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.[19][20] |
| Inconsistent Pipetting | Use calibrated pipettes and consistent pipetting techniques. For multi-well plates, consider the order of reagent addition to minimize time-dependent variations. Automation can help reduce pipetting errors.[19][21] |
| Edge Effects in Plates | Edge effects, where cells in the outer wells of a plate behave differently, are common. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with media or a buffer. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes. |
| Reagent Variability | Use reagents from the same lot for a given experiment to avoid lot-to-lot variability. Ensure proper storage and handling of all reagents. |
Quantitative Data Summary
The following tables provide representative data from assays used to characterize mutant p53 modulators. Note that specific values for "this compound" are not publicly available and these tables are for illustrative purposes based on published data for similar compounds.
Table 1: Thermal Shift (DSF) Assay Data for Mutant p53 Core Domain
| p53 Variant | Melting Temperature (Tm) in °C (Vehicle) | Melting Temperature (Tm) in °C (with Modulator) | ΔTm (°C) |
| Wild-type | 42.5 | 44.0 | +1.5 |
| Y220C | 40.3[23] | 43.8 | +3.5 |
| R175H | 38.0 | 41.5 | +3.5 |
| G245S | 37.5 | 40.0 | +2.5 |
| R248Q | 38.5[5] | 41.0 | +2.5 |
| R273H | 38.8[5] | 41.3 | +2.5 |
Table 2: Cell Viability Assay (IC50) Data
| Cell Line | p53 Status | IC50 (µM) with Mutant p53 Modulator |
| TOV-112D | R175H | 6.9[18] |
| OVCAR3 | R248W | >30 |
| SKOV3 | p53-null | >30 |
| MCF-7 | Wild-type | >30[18] |
| HCT116 p53+/+ | Wild-type | >50 |
| HCT116 p53-/- | p53-null | >50 |
Experimental Protocols
Differential Scanning Fluorimetry (DSF) Protocol
This protocol is for assessing the thermal stability of the mutant p53 core domain.
-
Protein and Compound Preparation:
-
Purify the recombinant mutant p53 core domain (residues 94-312).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a 96-well PCR plate, prepare the reaction mixture containing:
-
Purified mutant p53 protein (final concentration 2-10 µM)
-
SYPRO Orange dye (e.g., 5X final concentration)
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl)[23]
-
This compound or vehicle control (e.g., DMSO at a final concentration ≤1%)
-
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.[5]
-
PAb1620 Immunoprecipitation Protocol
This protocol determines the amount of correctly folded p53 in cells.
-
Cell Treatment and Lysis:
-
Seed cells expressing the target mutant p53 in a 6-well plate.
-
Treat cells with this compound or vehicle for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with PAb1620 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against total p53 (e.g., DO-1 or FL-393) and a suitable secondary antibody.
-
Detect the signal using an appropriate chemiluminescence substrate. An increase in the p53 band in the modulator-treated sample compared to the vehicle indicates a conformational shift to the wild-type fold.[11]
-
Luciferase Reporter Assay Protocol
This protocol measures the transcriptional activity of p53.
-
Cell Transfection and Treatment:
-
Co-transfect p53-null cells (e.g., H1299 or Saos-2) with three plasmids:
-
An expression vector for the mutant p53 of interest.
-
A firefly luciferase reporter plasmid containing p53 response elements (e.g., pG13-luc).
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle.
-
-
Cell Lysis:
-
After 16-24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system.
-
In a luminometer-compatible 96-well plate, add the cell lysate.
-
First, inject the firefly luciferase substrate and measure the luminescence.
-
Then, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, and measure the second luminescence.
-
-
Data Analysis:
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qatar-vcu.primo.exlibrisgroup.com [qatar-vcu.primo.exlibrisgroup.com]
- 8. Assessment of Thermal Stability of Mutant p53 Proteins by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 9. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altogen.com [altogen.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Luciferase reporter assay [bio-protocol.org]
- 14. caymanchem.com [caymanchem.com]
- 15. med.emory.edu [med.emory.edu]
- 16. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 21. cellgs.com [cellgs.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
"Mutant p53 modulator-1" long-term storage conditions
This technical support guide provides essential information for the long-term storage and handling of Mutant p53 modulator-1. Adherence to these guidelines is critical to ensure the compound's stability and efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized (powder) form of this compound?
A1: For long-term storage of the powdered compound, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: It is recommended to dissolve this compound in DMSO to prepare a stock solution.[1] For long-term storage of the stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Can I store the stock solution at -20°C for longer than one month?
A3: Storing the stock solution at -20°C for longer than one month is not recommended as it may lead to degradation of the compound and a decrease in its activity.[1] For storage exceeding one month, -80°C is the required temperature.[1]
Q4: Is this compound sensitive to light or moisture?
A4: While specific information on light sensitivity is not available, the product datasheet notes that hygroscopic DMSO can significantly impact the solubility of the product.[1] It is therefore advisable to use newly opened DMSO and to protect the compound from moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity in the experiment. | Improper storage of the stock solution (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles). | Prepare a fresh stock solution from the lyophilized powder following the recommended storage guidelines. Ensure aliquots are used for single experiments to avoid freeze-thaw cycles.[1] |
| Degradation of the lyophilized powder due to improper storage. | Verify the storage conditions and duration of the powdered compound. If stored improperly, acquire a new batch of the compound. | |
| Difficulty dissolving the compound. | The compound has absorbed moisture. | Use a fresh, unopened vial of the compound. Ensure that the DMSO used for dissolution is of high purity and has been stored properly to prevent moisture absorption.[1] |
| Incorrect solvent used. | Use DMSO for preparing the stock solution.[1] | |
| Precipitate formation in the stock solution upon thawing. | The solution may be supersaturated or has undergone degradation. | Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, it is recommended to prepare a fresh stock solution. Consider preparing a less concentrated stock solution if the issue reoccurs. |
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent (DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
While detailed experimental protocols are highly specific to the research question being addressed, the preparation of the stock solution is a critical first step.
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high purity
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (Molecular Weight: 576.59 g/mol ), add 173.4 µL of DMSO.
-
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be required.[1]
-
Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Logical Workflow for Ensuring Compound Stability
Caption: Logical workflow for the storage of this compound.
References
dealing with resistance to "Mutant p53 modulator-1" in cell lines
Welcome to the technical support center for Mutant p53 Modulator-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this class of compounds. The information provided is based on established knowledge of mutant p53 reactivating drugs, such as PRIMA-1 and APR-246, and is intended to serve as a general guide for compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for mutant p53 reactivating compounds?
A: Mutant p53 reactivating compounds are small molecules designed to restore the wild-type conformation and tumor-suppressing functions to mutated p53 proteins. Many p53 mutations are missense mutations in the DNA binding domain that lead to protein misfolding and aggregation.[1][2] Compounds like PRIMA-1 and its analog APR-246 are pro-drugs that convert to active metabolites, such as methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the mutant p53 core domain.[3][4] This modification can lead to the refolding of the mutant protein, restoring its ability to bind to DNA and activate downstream targets involved in apoptosis and cell cycle arrest.[5][6]
Q2: My cells are not responding to this compound. What are the primary reasons for lack of response?
A: Lack of response can be attributed to several factors:
-
Cell Line Specifics: The type of p53 mutation can influence sensitivity. Some compounds are more effective against conformational mutants (e.g., p53-R175H) than DNA contact mutants (e.g., p53-R273H).[7] Additionally, cell lines that are p53-null will not respond to this mechanism of action.
-
Intrinsic Resistance: Cells may have pre-existing high levels of antioxidant pathways that can counteract the effects of the modulator. Key players in this resistance include the NRF2 pathway and high expression of the cystine/glutamate antiporter SLC7A11, which boosts glutathione (B108866) (GSH) levels.[3][8][9]
-
Acquired Resistance: Cells can develop resistance over time. One identified mechanism is the upregulation of the multidrug resistance-associated protein 1 (MRP1) efflux pump, which can remove the active compound from the cell.[2][10]
-
Experimental Conditions: Suboptimal drug concentration, insufficient incubation time, or issues with the experimental assay can all lead to an apparent lack of response.
Q3: Which cell lines are known to be sensitive or resistant to this class of drugs?
A: Sensitivity to mutant p53 reactivators varies across different cancer cell lines and is influenced by the specific p53 mutation and other genetic factors. The following table summarizes reported IC50 values for PRIMA-1 and other related compounds in various cell lines.
| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |
| HT29 | Colorectal | R273H | PRIMA-1met | 58.6 | [11] |
| SW480 | Colorectal | R273H, P309S | PRIMA-1met | 10.9 | [11] |
| PANC-1 | Pancreatic | R273H | PRIMA-1 | ~25 | [12] |
| BxPC-3 | Pancreatic | Y220C | PRIMA-1 | ~20 | [12] |
| CAPAN-2 | Pancreatic | Wild-Type | PRIMA-1 | >50 | [12] |
| BT-474 | Breast | E285K | PRIMA-1 | ~20 | [13] |
| T47-D | Breast | L194F | PRIMA-1 | ~25 | [13] |
| TOV-21G | Ovarian | R175H | PG3-Oc | 0.45 | [14][15] |
| OVCAR-3 | Ovarian | R248Q | PG3-Oc | 0.35 | [14][15] |
| SK-OV-3 | Ovarian | p53 Null | PG3-Oc | 0.79 | [14][15] |
| HCT116 | Colorectal | Wild-Type | PRIMA-1met | 7.5 | [11] |
| HCT116 p53-/- | Colorectal | p53 Null | PRIMA-1met | 23.7 | [11] |
Q4: How can I confirm that the modulator is reactivating mutant p53 in my cells?
A: Several experiments can confirm the reactivation of mutant p53:
-
Conformational Analysis: Use conformation-specific antibodies in immunofluorescence or co-immunoprecipitation assays. An antibody specific for the wild-type conformation (e.g., PAb1620) should show increased binding after treatment, while an antibody for the mutant conformation (e.g., PAb240) should show decreased binding.
-
Target Gene Expression: Perform Western blotting or qRT-PCR to measure the expression of known p53 target genes. Reactivation should lead to an increase in the levels of proteins like p21 (cell cycle arrest) and BAX or PUMA (apoptosis).[5][6][16]
-
Functional Assays: A reactivated p53 should induce apoptosis or cell cycle arrest. This can be measured using cell viability assays, flow cytometry for cell cycle analysis (e.g., propidium (B1200493) iodide staining), or apoptosis assays (e.g., Annexin V staining).
Q5: What are the key downstream pathways affected by mutant p53 reactivation?
A: The primary downstream effect of mutant p53 reactivation is the induction of apoptosis. This is typically mediated through the intrinsic (mitochondrial) pathway.[17] Reactivated p53 transcriptionally upregulates pro-apoptotic members of the BCL-2 family, such as BAX and PUMA.[5][6] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Additionally, reactivated p53 can induce cell cycle arrest, primarily at the G1/S checkpoint, through the transcriptional activation of CDKN1A, which encodes the p21 protein.[16]
Troubleshooting Guide
Problem: No significant decrease in cell viability is observed after treatment.
Q: I've treated my mutant p53 cell line with the modulator, but the MTT/MTS assay shows no effect. What should I check?
A: This is a common issue that can be resolved by systematically checking the following points:
-
Drug Concentration and Incubation Time:
-
Dose-Response: Have you performed a dose-response curve? The optimal concentration can vary significantly between cell lines (see IC50 table above). Test a broad range of concentrations (e.g., 1 µM to 100 µM).
-
Time Course: Are you incubating for long enough? Apoptosis is a time-dependent process. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
-
-
Cell Line Characterization:
-
Confirm p53 Status: Re-confirm the p53 mutational status of your cell line. Genetic drift can occur in cultured cells. A p53-null cell line will not respond.
-
Assess Basal Resistance Factors: Perform a baseline Western blot for proteins involved in resistance, such as NRF2 and its target SLC7A11. High basal levels may indicate intrinsic resistance.[3][18]
-
-
Assay Integrity:
-
Positive Control: Include a positive control for apoptosis (e.g., staurosporine (B1682477) or cisplatin) to ensure your cells are capable of undergoing apoptosis and that the assay is working correctly.
-
Metabolic Interference: Some compounds can interfere with the metabolic assays (MTT, MTS). If you suspect this, try a different viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.
-
Problem: My cells have developed resistance to the modulator.
Q: After initial successful treatments, my cells are no longer responding to this compound. What are the potential resistance mechanisms?
A: Acquired resistance is a significant challenge. The primary mechanisms involve altering the cellular redox balance and drug efflux.
-
Upregulation of Antioxidant Pathways:
-
NRF2 Signaling: The transcription factor NRF2 is a master regulator of the antioxidant response.[8][9][19] Overactivation of the NRF2 pathway leads to increased production of glutathione (GSH) and other antioxidant enzymes, which can neutralize the oxidative stress induced by compounds like APR-246 and its active metabolite MQ.[4]
-
Thioredoxin System: The thioredoxin (Trx) system, particularly thioredoxin reductase (TrxR1), is another key antioxidant pathway.[20][21] MQ has been shown to inhibit TrxR1, but upregulation of this system could confer resistance.[4]
-
-
Increased Drug Efflux:
How to Investigate Resistance:
-
Western Blot: Compare protein levels of NRF2, SLC7A11, and MRP1 in your resistant cells versus the parental (sensitive) cells.
-
Functional Assays: To test the role of GSH, co-treat resistant cells with a GSH synthesis inhibitor (e.g., buthionine sulfoximine, BSO). To test the role of MRP1, use an MRP1 inhibitor (e.g., MK-571). Sensitization to the p53 modulator by these inhibitors would confirm the resistance mechanism.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.[22][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate at 37°C for 3-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for p53 and Downstream Targets
This protocol allows for the semi-quantitative analysis of protein expression.[25][26][27]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., p53, p21, BAX, NRF2, or a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for p53 Protein Interactions
This protocol is used to study protein-protein interactions and can be adapted to assess changes in p53 conformation.[28][29][30]
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors).
-
Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., a conformation-specific p53 antibody or an antibody against a suspected interacting partner) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for p53 and its interacting partner.
References
- 1. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 5. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRIMA-1 inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Targeting nrf2 signaling to combat chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thioredoxin-dependent redox regulation of p53-mediated p21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Possible association of thioredoxin and p53 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. resources.novusbio.com [resources.novusbio.com]
- 26. benchchem.com [benchchem.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Interaction of p53 with Cellular Proteins | Springer Nature Experiments [experiments.springernature.com]
- 30. medicine.tulane.edu [medicine.tulane.edu]
quality control for "Mutant p53 modulator-1" from different suppliers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and consistent performance of "Mutant p53 modulator-1" from various suppliers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule designed to target and reactivate mutant forms of the p53 tumor suppressor protein.[1][2] In many cancers, mutations in the TP53 gene lead to a non-functional or oncogenic version of the p53 protein.[3][4][5] This modulator aims to restore the wild-type conformation and function of mutant p53, thereby re-establishing its tumor-suppressive activities, which include inducing cell cycle arrest, apoptosis, and DNA repair.[6][7][8]
Q2: Why is quality control for this compound from different suppliers crucial?
Variability in the purity, identity, and potency of a small molecule from different suppliers can lead to inconsistent and unreliable experimental results.[9] Key considerations include:
-
Purity: The presence of impurities can cause off-target effects or toxicity.
-
Identity: Confirmation of the correct chemical structure is essential.
-
Potency: The concentration required to achieve the desired biological effect (e.g., IC50) should be consistent.
-
Solubility and Stability: The compound must be soluble and stable in the experimental system to be effective.[]
Q3: What are the initial quality control checks I should perform on a new batch of this compound?
Upon receiving a new batch of this compound, it is recommended to perform a series of initial quality control checks to verify its integrity. These include:
-
Visual Inspection: Check for the expected physical appearance (e.g., color, solid vs. oil).
-
Solubility Test: Confirm its solubility in recommended solvents like DMSO.[11]
-
Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to assess the percentage of the active compound.
-
Identity Verification: Confirm the molecular weight using Mass Spectrometry (MS).
-
Potency Assessment: Perform a dose-response experiment in a relevant cancer cell line harboring a p53 mutation to determine the IC50 value.[9]
Quality Control Experimental Protocols
To ensure the reliability of your experimental results, it is crucial to perform rigorous quality control on "this compound". Below are detailed protocols for key QC experiments.
Table 1: Recommended Quality Control Parameters for this compound
| Parameter | Method | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should be within ± 0.5 Da of the expected molecular weight. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity should be ≥ 98%. |
| Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H-NMR spectrum should be consistent with the proposed chemical structure. |
| Potency | Cell-Based Assay (e.g., MTT or CellTiter-Glo) | The IC50 value should be within a 2-3 fold range of the value reported by the supplier or in the literature. |
| Solubility | Visual Inspection and UV-Vis Spectroscopy | The compound should be fully soluble in the chosen solvent at the desired concentration. |
Detailed Methodologies
Identity Verification by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL.
-
Inject the sample into a mass spectrometer (e.g., LC-MS or direct infusion ESI-MS).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound sample.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Use a C18 reverse-phase HPLC column.
-
Develop a gradient elution method using two mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).
-
Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Procedure:
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a ¹H-NMR spectrum using a 400 MHz or higher NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, integration values, and splitting patterns of the observed peaks with the expected spectrum for the compound's structure.
-
Potency Determination by Cell-Based Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line.
-
Procedure:
-
Select a cancer cell line known to harbor a p53 mutation (e.g., TOV-112D with p53-R175H).[12]
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of the compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Troubleshooting Guide
Encountering issues during your experiments? This guide provides a structured approach to troubleshooting common problems.
Problem: Inconsistent or No Biological Activity
Possible Cause 1: Poor Compound Quality
-
Troubleshooting Steps:
-
Verify Purity and Identity: Perform HPLC and MS analysis on the compound.
-
Assess Potency: Determine the IC50 in a reliable cell line and compare it to expected values.
-
Source from a Different Supplier: If quality is confirmed to be low, obtain the compound from a reputable supplier.
-
Possible Cause 2: Improper Compound Handling and Storage
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound was stored at the recommended temperature (e.g., -20°C or -80°C) and protected from light and moisture.[1]
-
Prepare Fresh Solutions: Small molecules can degrade in solution. Prepare fresh stock solutions and dilute them for each experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles.
-
Possible Cause 3: Experimental System Issues
-
Troubleshooting Steps:
-
Confirm Cell Line Authenticity: Use STR profiling to authenticate your cell line.
-
Check for Mycoplasma Contamination: Regularly test cell cultures for mycoplasma.
-
Optimize Assay Conditions: Ensure that the assay conditions (e.g., cell density, incubation time) are optimal.
-
Include Positive and Negative Controls: Use a known active compound as a positive control and a vehicle-only treatment as a negative control.[9]
-
Problem: High Background or Off-Target Effects
Possible Cause 1: Compound Impurities
-
Troubleshooting Steps:
-
Analyze Purity: Use HPLC to check for the presence of impurities.
-
Purify the Compound: If impurities are present, consider purifying the compound if possible.
-
Possible Cause 2: Non-Specific Activity
-
Troubleshooting Steps:
-
Perform Dose-Response Experiments: High concentrations are more likely to cause off-target effects. Determine the optimal concentration range.
-
Use a Structurally Related Inactive Compound: If available, use an inactive analog as a negative control to demonstrate specificity.[9]
-
Test in a p53-null Cell Line: The compound should have minimal activity in a cell line that does not express p53.
-
Visual Diagrams
Mutant p53 Reactivation Pathway
Caption: Proposed signaling pathway of this compound.
Quality Control Workflow for a New Batch
Caption: Recommended quality control workflow for new compounds.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. An overview of the functions of p53 and drugs acting either on wild- or mutant-type p53: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 | MDPI [mdpi.com]
- 8. p53 - Wikipedia [en.wikipedia.org]
- 9. resources.biomol.com [resources.biomol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"Mutant p53 modulator-1" vs PRIMA-1 efficacy
A Comparative Guide: Mutant p53 Modulator-1 vs. PRIMA-1 Efficacy
For researchers and professionals in drug development, understanding the nuances of compounds targeting mutant p53 is critical. This guide provides a detailed comparison of two distinct molecules: a marine natural product mimic designated as this compound (MPM-1) and the well-characterized p53 reactivator, PRIMA-1. While both exhibit anti-cancer properties, their mechanisms of action diverge significantly, leading to different cellular outcomes and therapeutic implications.
I. Overview and Key Differences
Initial investigations into these compounds reveal a fundamental difference in their mode of action. PRIMA-1 and its more potent analog, APR-246 (eprenetapopt), are known to function by reactivating mutant p53 protein, restoring its tumor-suppressive functions and inducing apoptosis. In contrast, the compound identified as MPM-1 in recent literature does not appear to reactivate mutant p53. Instead, it induces a form of necrosis-like immunogenic cell death. This guide will, therefore, compare their efficacy based on their distinct mechanisms.
II. Quantitative Data on Efficacy
The following tables summarize the available quantitative data for MPM-1 and PRIMA-1/APR-246. It is important to note that a direct head-to-head comparison in the same experimental settings is not available in the current literature. The data presented is collated from separate studies.
Table 1: Cytotoxicity of this compound (MPM-1)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| Ramos | B-cell lymphoma | Not specified | ~10 | [1] |
| HSC-3 | Oral squamous cell carcinoma | Not specified | ~10 | [1] |
| A549 | Lung carcinoma | Wild-type | ~15 | [1] |
| HCT116 | Colon carcinoma | Wild-type | ~15 | [1] |
| Jurkat | T-cell leukemia | Mutant | ~10 | [1] |
| MRC-5 | Normal lung fibroblasts | Wild-type | >18 | [1] |
| PBMCs | Normal blood cells | Wild-type | ~4 | [1] |
Table 2: Efficacy of PRIMA-1 and its Analog APR-246 (eprenetapopt)
| Compound | Cell Line | Cancer Type | p53 Mutation | Efficacy Metric (GI50/IC50 in µM) | Citation |
| PRIMA-1 | DLD-1 | Colorectal Carcinoma | S241F | ~10-20 | [2] |
| PRIMA-1 | SW480 | Colorectal Carcinoma | R273H, P309S | ~20-30 | [2] |
| PRIMA-1 | PANC-1 | Pancreatic Cancer | R273H | Induces apoptosis at various concentrations | [3] |
| APR-246 | TOV-112D | Ovarian Cancer | R175H | Growth suppression observed | [4] |
| APR-246 | OVCAR-3 | Ovarian Cancer | R248Q | Growth suppression observed | [4] |
| APR-246 | HCT116 | Colorectal Cancer | R248W | Synergistic effect with MRP1 inhibitors | [4] |
III. Mechanisms of Action and Signaling Pathways
The distinct mechanisms of MPM-1 and PRIMA-1 are visualized in the following diagrams.
Caption: Signaling pathway of PRIMA-1/APR-246 in mutant p53 reactivation.
Caption: Proposed mechanism of MPM-1 inducing immunogenic cell death.
IV. Experimental Protocols
The evaluation of compounds like MPM-1 and PRIMA-1 relies on a set of standard in vitro assays. Below are detailed methodologies for key experiments.
A. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., MPM-1 or PRIMA-1) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
B. Apoptosis Detection: Annexin V Staining
Annexin V staining is used to detect early and late apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the compound of interest as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
C. Protein Expression Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of p53 target genes.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Cell Lysis: After compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53, p21, PUMA, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
D. Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of anti-cancer compounds.
Caption: Generalized experimental workflow for compound efficacy testing.
V. Conclusion
This guide highlights that while both MPM-1 and PRIMA-1 show promise as anti-cancer agents, they operate through fundamentally different mechanisms. PRIMA-1 and its derivatives are true "mutant p53 modulators" that aim to restore the normal tumor suppressor function of p53, leading to apoptosis. MPM-1, on the other hand, represents a class of compounds that induce a lytic form of cell death, which has the potential to stimulate an anti-tumor immune response.
For researchers, the choice between pursuing a p53-reactivating strategy versus an immunogenic cell death-inducing strategy will depend on the specific cancer type, its genetic background (including p53 status), and the desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of these and other novel anti-cancer compounds.
References
- 1. The marine natural product mimic MPM-1 is cytolytic and induces DAMP release from human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 3. Frontiers | Key Players in the Mutant p53 Team: Small Molecules, Gene Editing, Immunotherapy [frontiersin.org]
- 4. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two p53 Reactivators: An In Vivo Comparison of Rezatapopt (PC14586) and Eprenetapopt (APR-246)
For researchers, scientists, and drug development professionals, the quest for effective therapies targeting the most frequently mutated gene in cancer, TP53, has led to the development of novel molecules aimed at restoring the tumor-suppressive function of its protein product, p53. Among these, two small molecules have emerged as promising candidates in clinical development: rezatapopt (B12378407) (PC14586) and eprenetapopt (APR-246). This guide provides an objective, data-driven comparison of their in vivo performance, supported by experimental data and detailed methodologies.
At a Glance: Key In Vivo Performance Metrics
| Feature | Rezatapopt (PC14586) | Eprenetapopt (APR-246) |
| Target Mutant | Specifically targets p53-Y220C mutation.[1][2] | Targets a broader range of p53 mutants through covalent modification of cysteine residues.[3][4][5] |
| Mechanism of Action | Acts as a molecular chaperone, binding to the Y220C mutant p53 and stabilizing its wild-type conformation.[1][2] | A prodrug that converts to methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues in mutant p53, leading to its refolding and reactivation. Also induces oxidative stress.[3][4][6] |
| Preclinical Efficacy (Xenograft Models) | Demonstrated robust tumor growth suppression and regression in a NUGC-3 (gastric cancer, TP53 Y220C) xenograft model.[1] | Showed significant antitumor effects, including decreased tumor cell circulation and increased survival time in various xenograft models, including small cell lung cancer and acute myeloid leukemia.[7][8] |
| Clinical Efficacy (Monotherapy) | Showed preliminary efficacy with partial responses observed in heavily pretreated patients with various solid tumors harboring the TP53 Y220C mutation.[2][9] | Demonstrated modest clinical activity as a monotherapy in a Phase I study in patients with hematologic malignancies.[10][11] |
| Clinical Efficacy (Combination Therapy) | Currently in a Phase Ib clinical trial in combination with azacitidine for myeloid malignancies.[1] | Has shown synergistic cytotoxicity and encouraging clinical activity when combined with azacitidine in patients with TP53-mutated myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3][11][12] |
| Safety and Tolerability | Generally well-tolerated, with most treatment-related adverse events being Grade 1/2.[2] | Favorable safety profile, with common side effects including fatigue, dizziness, and confusion.[10][13] |
| Route of Administration | Oral.[1] | Intravenous infusion.[10][14] |
Delving Deeper: Mechanism of Action
Both rezatapopt and eprenetapopt aim to restore the normal, tumor-suppressing function of mutant p53, but they achieve this through distinct mechanisms.
Rezatapopt (PC14586): A Structural Corrector
Rezatapopt is a first-in-class small molecule designed to specifically refold the p53 protein carrying the Y220C mutation, a common cancer-associated mutation. It acts as a "molecular scaffold," binding to a crevice created by this specific mutation and stabilizing the protein in its correct, wild-type conformation. This restoration of structure allows the p53 protein to regain its ability to bind to DNA and activate downstream target genes that control cell cycle arrest and apoptosis.
Eprenetapopt (APR-246): A Covalent Modifier and Redox Modulator
Eprenetapopt is a prodrug that, once in the body, spontaneously converts to its active form, methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of various mutant p53 proteins. This binding leads to a conformational change that restores the wild-type structure and function of p53.[3][4][5]
Beyond p53 reactivation, eprenetapopt also exhibits p53-independent effects by modulating the cellular redox balance. It can deplete glutathione (B108866) (GSH), a key antioxidant, and inhibit thioredoxin reductase 1 (TrxR1), leading to an increase in reactive oxygen species (ROS) and inducing a form of cell death called ferroptosis.[3][6]
In Vivo Preclinical and Clinical Findings
Rezatapopt (PC14586)
Preclinical Xenograft Studies: In a NUGC-3 gastric cancer xenograft mouse model, which harbors the TP53 Y220C mutation, orally administered rezatapopt demonstrated significant, dose-dependent tumor growth inhibition. At a dose of 100 mg/kg, it resulted in an impressive 80% tumor regression.[1]
Clinical Trials: A Phase 1/2 clinical trial (NCT04585750) evaluated rezatapopt in patients with advanced solid tumors harboring the TP53 Y220C mutation. The drug was generally well-tolerated, with the most common adverse events being nausea, vomiting, and fatigue, mostly of low grade.[2] Preliminary efficacy was observed in heavily pretreated patients, with confirmed partial responses in individuals with small cell lung and breast cancer.[2] In a subgroup of patients with advanced ovarian cancer, rezatapopt demonstrated an objective response rate of 47% in evaluable patients.[9]
Eprenetapopt (APR-246)
Preclinical Xenograft Studies: In vivo efficacy of eprenetapopt has been demonstrated in various xenograft models. For instance, in a human AML primary cell line xenograft model, eprenetapopt showed a statistically significant antitumor effect by reducing the percentage of circulating tumor cells and increasing the survival time of the mice.[7] Significant antitumor effects with no apparent toxicity were also observed in small cell lung cancer mouse models.[8]
Clinical Trials: In a first-in-human Phase I/IIa study in patients with refractory hematologic malignancies and prostate cancer, eprenetapopt was found to be safe at predicted therapeutic plasma levels and showed a favorable pharmacokinetic profile.[10][14] Biologic effects, including cell cycle arrest and increased apoptosis, were observed in tumor cells.[10] While monotherapy showed some activity, the most promising results have been in combination with azacitidine. In a Phase II study for TP53-mutated MDS and AML, the combination of eprenetapopt and azacitidine resulted in a high overall response rate and complete remission rate, suggesting a synergistic effect.[11][12]
Experimental Methodologies: A Closer Look
Xenograft Tumor Model for Rezatapopt (PC14586) Efficacy Assessment
-
Cell Line: NUGC-3 human gastric carcinoma cells, which endogenously express the p53-Y220C mutant protein.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: NUGC-3 cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. Rezatapopt is administered orally, once daily (QD), at varying doses (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).[1]
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor growth inhibition (TGI) and tumor regression are calculated. Body weight is also monitored as an indicator of toxicity.[1]
First-in-Human Phase I/IIa Clinical Trial Protocol for Eprenetapopt (APR-246)
-
Patient Population: Patients with refractory hematologic malignancies (e.g., AML) and prostate cancer.[10]
-
Study Design: Dose-escalation study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics.[10]
-
Drug Administration: APR-246 administered as a 2-hour intravenous infusion once per day for 4 consecutive days.[10]
-
Assessments:
-
Safety: Monitoring of adverse events (AEs) and dose-limiting toxicities (DLTs).[10][14]
-
Pharmacokinetics (PK): Plasma concentrations of APR-246 are measured at various time points to determine parameters like half-life.[14]
-
Pharmacodynamics (PD): Tumor cells are assessed for evidence of p53 pathway activation, such as cell cycle arrest, increased apoptosis, and upregulation of p53 target genes.[10][14]
-
Efficacy: Preliminary assessment of clinical response.[10]
-
Conclusion
Both rezatapopt (PC14586) and eprenetapopt (APR-246) represent significant advancements in the field of p53-targeted cancer therapy. Rezatapopt offers the advantage of oral bioavailability and high specificity for the p53-Y220C mutation, with promising early clinical data as a monotherapy. Eprenetapopt, with its broader mutant p53 targeting and dual mechanism of action, has shown particular promise in combination with other agents like azacitidine in hematologic malignancies.
The choice between these or other emerging p53 modulators will likely depend on the specific TP53 mutation, the cancer type, and the potential for synergistic combinations with other therapies. The ongoing and future clinical trials for both compounds will be crucial in further defining their roles in the oncology treatment landscape. This comparative guide, based on the currently available in vivo data, provides a foundational understanding for researchers and clinicians navigating this exciting and rapidly evolving area of drug development.
References
- 1. Rezatapopt (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Eprenetapopt in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 6. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 7. ashpublications.org [ashpublications.org]
- 8. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Eprenetapopt Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 [mdpi.com]
- 14. ascopubs.org [ascopubs.org]
Restoring the Guardian: A Comparative Guide to Mutant p53 Reactivating Compounds
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell growth and division. In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic protein that contributes to tumor progression and resistance to therapy. The reactivation of mutant p53 (mutp53) therefore represents a highly sought-after therapeutic strategy. This guide provides a comparative analysis of prominent small molecules designed to restore the tumor-suppressive function of mutp53, with a focus on their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used for their evaluation.
While this guide focuses on well-characterized clinical-stage compounds, it is important to note the existence of other modulators in early-stage development. One such example is "Mutant p53 modulator-1," a compound described in patent literature (WO2021231474A1, compound 231B)[1][2][3]. However, detailed scientific publications with experimental data on this specific modulator are not yet widely available, precluding a direct, data-driven comparison in this guide.
The following sections will delve into a comparison of four key p53 reactivating compounds: APR-246 (Eprenetapopt), COTI-2, ZMC-1, and PC14586 (Rezatapopt).
Mechanisms of Action: Diverse Strategies to Reactivate a Master Regulator
The strategies to reactivate mutant p53 are diverse, ranging from covalent modification to restoring essential cofactors.
APR-246 (Eprenetapopt) is a pro-drug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, leading to the refolding of the protein to a wild-type conformation and the restoration of its tumor suppressor functions[4][5]. Beyond direct p53 reactivation, APR-246 also exerts p53-independent effects by inducing oxidative stress through glutathione (B108866) (GSH) depletion and inhibiting thioredoxin reductase, contributing to its anti-cancer activity[6][7].
COTI-2 is a third-generation thiosemicarbazone that has been shown to reactivate mutant p53, restoring its DNA-binding ability and inducing the expression of p53 target genes[4]. Interestingly, COTI-2 also exhibits p53-independent anti-cancer effects, including the activation of the tumor suppressor AMPK and the inhibition of the oncogenic mTOR pathway[4]. While initially proposed to act as a zinc metallochaperone, some studies suggest it may have a distinct mode of action[8].
ZMC-1 (Zinc Metallochaperone-1) functions as a zinc ionophore, increasing the intracellular concentration of zinc ions[9][10]. Certain p53 mutations, such as R175H, destabilize the protein by impairing its ability to bind zinc, which is an essential cofactor for its proper folding and function. By restoring intracellular zinc levels, ZMC-1 facilitates the correct folding of these zinc-sensitive p53 mutants, thereby reactivating their tumor-suppressive activities[9][10].
PC14586 (Rezatapopt) is a first-in-class, orally bioavailable small molecule that specifically targets the p53 Y220C mutation[11][12]. This mutation creates a unique crevice on the surface of the p53 protein, which is exploited by PC14586. The compound binds to this crevice, stabilizing the protein in its wild-type conformation and restoring its transcriptional activity[11][12][13]. This leads to the induction of p53 target genes, cell cycle arrest, and apoptosis in cancer cells harboring the Y220C mutation[12][14].
Caption: p53 signaling pathway and points of intervention by reactivating compounds.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the discussed compounds. It is important to note that direct head-to-head comparisons in the same experimental systems are limited.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| APR-246 | BT-474 | R248W | ~5 | [4] |
| T47-D | L194F | ~7 | [4] | |
| STA-ET-7.2 | R273H | ~2.5 | [15] | |
| COTI-2 | MDA-MB-231 | R280K | ~0.05 | [4] |
| PC14586 | NUGC-3 | Y220C | 0.13 | [16] |
| T3M-4 | Y220C | 0.16 | [16] | |
| HCT116 | WT | >10 | [16] | |
| HCT116 p53-/- | Null | >10 | [16] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Compound | Cancer Type | Mouse Model | Dosing | Tumor Growth Inhibition | Reference |
| APR-246 | Breast Cancer | Nude mice with BT-474 xenografts | 100 mg/kg, i.p. | Significant reduction in tumor growth | [4] |
| COTI-2 | Breast Cancer | Nude mice with MDA-MB-231 xenografts | 25 mg/kg, i.p. | Significant reduction in tumor growth | [4] |
| PC14586 | Gastric Cancer | Nude mice with NUGC-3 xenografts | 100 mg/kg, p.o. | 80% tumor regression | [13][17] |
Table 3: Clinical Trial Overview
| Compound | Phase | Target Population | Key Findings | Reference |
| APR-246 | Phase 3 | TP53-mutant Myelodysplastic Syndromes (MDS) | Failed to meet primary endpoint of complete remission. | [5] |
| COTI-2 | Phase 1 | Advanced solid tumors | Favorable safety profile. | [9] |
| PC14586 | Phase 1/2 | Advanced solid tumors with TP53 Y220C mutation | Well-tolerated with a favorable safety profile; confirmed anti-tumor activity across multiple tumor types. | [18][19][20] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate mutant p53 reactivating compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, investigational compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
p53 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to restore the transcriptional activity of mutant p53.
-
Materials: Cancer cell line with mutant p53, expression vector for the reporter gene (e.g., pGL3) containing a p53-responsive element (p53RE) upstream of the luciferase gene, transfection reagent, luciferase assay system.
-
Procedure:
-
Co-transfect the cells with the p53-responsive luciferase reporter plasmid.
-
Treat the transfected cells with the investigational compound for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates the restoration of p53's transcriptional function[21][22].
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine whether the reactivated p53 can bind to the promoter regions of its target genes.
-
Materials: Cancer cell line with mutant p53, investigational compound, formaldehyde, lysis buffer, sonicator, anti-p53 antibody, protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, DNA purification kit, qPCR primers for p53 target gene promoters (e.g., p21, PUMA, MDM2).
-
Procedure:
-
Treat cells with the compound.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into small fragments.
-
Immunoprecipitate the p53-DNA complexes using an anti-p53 antibody and magnetic beads.
-
Reverse the crosslinks and purify the DNA.
-
Use quantitative PCR (qPCR) to quantify the amount of p53 target gene promoter DNA that was co-immunoprecipitated[21].
-
In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell line with mutant p53, Matrigel (optional), investigational compound, vehicle control, calipers.
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice[23][24].
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the compound (e.g., orally, intraperitoneally) at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Caption: A typical workflow for the discovery and validation of mutant p53 reactivating compounds.
Summary and Comparative Analysis
The landscape of mutant p53 reactivation is evolving, with several promising compounds in clinical development.
-
APR-246 was a frontrunner, but its failure to meet the primary endpoint in a Phase 3 trial for MDS highlights the challenges in translating preclinical efficacy to clinical success[5]. Its dual mechanism of action, however, may still hold promise in other contexts or in combination therapies[6].
-
COTI-2 has shown a favorable safety profile in early clinical trials and possesses both p53-dependent and -independent anti-cancer activities, which could be advantageous in overcoming resistance[4][9]. The lack of correlation in activity with APR-246 suggests distinct mechanisms that could be exploited for different tumor types[8].
-
ZMC-1 represents a more targeted approach for zinc-sensitive p53 mutants. Its efficacy is likely dependent on the specific p53 mutation present in the tumor, making it a candidate for a personalized medicine approach[9][10].
-
PC14586 is a highly specific and potent reactivator of the p53 Y220C mutant. The promising results from its early clinical trials, demonstrating a good safety profile and anti-tumor activity in a heavily pretreated patient population, make it a very exciting compound to watch[18][19][20]. Its specificity, however, also limits its applicability to only those patients harboring the Y220C mutation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Targeting of P53: A Comparative Analysis of APR-246 and COTI-2 in Human Tumor Primary Culture 3-D Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Facebook [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Rezatapopt (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Variability in functional p53 reactivation by PRIMA-1Met/APR-246 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PMV Pharmaceuticals Updated PC14586 Phase 1 Data Demonstrated Anti-Tumor Activity Across Multiple Solid Tumor Types With a TP53 Y220C Mutation | PMV Pharmaceuticals, Inc. [ir.pmvpharma.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. The mutant p53 mouse as a pre-clinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mouse Models of p53 Functions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Mutant p53 Modulators in p53-Null Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of p53-Null Cells in Evaluating Targeted Therapies
The tumor suppressor protein p53 is mutated in over half of all human cancers, making it a prime target for therapeutic intervention. A major strategy in this field is the development of small molecules that can reactivate mutant p53, restoring its tumor-suppressing functions. However, to rigorously validate the efficacy and specificity of these "mutant p53 modulators," it is essential to determine their effects in a cellular context devoid of any p53 protein. This is the crucial role of p53-null cell lines in preclinical research.
By comparing a compound's activity in mutant p53-expressing cells versus p53-null cells, researchers can distinguish between on-target, p53-dependent effects and off-target, p53-independent activities. This guide will delve into the importance of this comparison, using well-characterized molecules as examples, as specific experimental data for a compound generically termed "Mutant p53 modulator-1" is not publicly available. The compound, noted in patent WO2021231474A1 as compound 231B, is described as reducing the progression of cancers with a p53 mutation, but detailed studies in p53-null models have not been published[1].
Comparative Analysis: Unraveling p53-Dependent and -Independent Effects
To illustrate the importance of p53-null controls, we will examine the case of PRIMA-1 and its more potent analog, APR-246 (eprenetapopt). These compounds are designed to refold mutant p53 into a wild-type conformation, thereby reactivating its function[2].
Quantitative Data Summary
The following table summarizes published data on the effects of APR-246 across various cancer cell lines, highlighting the importance of assessing activity in different p53 backgrounds.
| Compound | Cell Line | Cancer Type | p53 Status | Key Finding |
| APR-246 | DLD-1 | Colorectal Cancer | Mutant (S241F) | Potent inhibition of cell growth. |
| SW620 | Colorectal Cancer | Mutant (R273H) | Significant inhibition of cell growth. | |
| HCT-116 | Colorectal Cancer | Wild-Type | Inhibition of cell growth observed.[3] | |
| H1299 | Non-Small Cell Lung Cancer | p53-Null | Did not induce p53 target genes like MDM2 and p21.[4] | |
| Various | Multiple Myeloma | Mutant, Wild-Type, & p53-Null | Decreased cell viability irrespective of p53 status.[5] |
This comparative data reveals that while APR-246 is effective in mutant p53-harboring cells, it also exhibits activity in wild-type and even p53-null cells, pointing towards a more complex mechanism of action that is not solely dependent on the presence of mutant p53[3][5].
Visualizing Experimental Design and Mechanisms
Experimental Workflow
A robust preclinical evaluation of a mutant p53 modulator requires a systematic workflow to dissect its p53-dependent and -independent activities.
Caption: A logical workflow for assessing p53-dependent drug efficacy.
Known Signaling Pathways of APR-246
The dual activity of APR-246 can be explained by its engagement with both p53-dependent and independent signaling pathways.
Caption: Dual signaling pathways of the mutant p53 reactivator APR-246.
Studies have revealed that in addition to mutant p53 reactivation, the active metabolite of APR-246 can inhibit thioredoxin reductase and deplete cellular glutathione, leading to a massive increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death, independent of p53 status[6]. Furthermore, some research indicates that the pro-apoptotic effects of APR-246 can be mediated by the p53 family member p73, providing another potential mechanism of action in cells lacking functional p53[5].
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Culture: Culture mutant p53, wild-type p53, and p53-null cell lines in appropriate media.
-
Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow to attach overnight.
-
Treatment: Expose cells to a range of concentrations of the test compound for 48-72 hours. Include a vehicle-only control.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
Apoptosis Detection by Annexin V Staining
-
Treatment: Plate cells in 6-well plates and treat with the test compound at a relevant concentration (e.g., near the IC50) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry. The distribution of cells (live, early apoptotic, late apoptotic/necrotic) is determined based on FITC and PI fluorescence.
Conclusion
In the development of drugs targeting mutant p53, the inclusion of p53-null cell lines is not merely a supplementary control but a fundamental component of the research strategy. It allows for the definitive assessment of on-target efficacy and the unmasking of p53-independent mechanisms. As the case of APR-246 demonstrates, a compound's activity can be multifaceted, involving pathways beyond the primary intended target[3][5][6]. For any future evaluation of "this compound" or other novel compounds in this class, a rigorous comparison across a panel of cell lines with defined p53 statuses will be indispensable for a thorough understanding of their therapeutic potential and mechanism of action.
References
- 1. MDM2-p53 | DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PRIMA-1Met/APR-246 displays high antitumor activity in multiple myeloma by induction of p73 and Noxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Restoring the Guardian: A Comparative Guide to On-Target Activity of Mutant p53 Modulators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell growth and division. In over half of all human cancers, the gene encoding p53 is mutated, leading to a non-functional or even oncogenic protein that contributes to tumor progression. The restoration of wild-type p53 function in cancer cells harboring mutant p53 is a promising therapeutic strategy. This guide provides a comparative overview of "Mutant p53 modulator-1" and other notable alternatives, with a focus on their on-target activity supported by experimental data.
While specific preclinical data for "this compound" is primarily detailed within patent WO2021231474A1, this guide leverages publicly available information on established mutant p53 reactivators to provide a comparative context for its potential mechanism and efficacy. The patent for "this compound" describes compounds that are designed to bind to mutant p53, restoring its ability to bind to DNA and activate downstream tumor-suppressing genes.[1]
Comparative Analysis of Mutant p53 Modulators
Small molecules designed to reactivate mutant p53 can be broadly categorized based on their proposed mechanisms of action. Here, we compare "this compound" (based on its patent description) with two well-studied compounds: APR-246 (eprenetapopt) and CP-31398.
| Feature | This compound | APR-246 (Eprenetapopt) | CP-31398 |
| Reported Mechanism of Action | Binds to mutant p53 to restore wild-type DNA binding and transcriptional activation of downstream effectors.[1] | A prodrug that converts to methylene (B1212753) quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53, leading to its refolding and reactivation. It also impacts cellular redox balance. | A styrylquinazoline (B1260680) compound reported to stabilize the wild-type conformation of p53, thereby restoring its tumor suppressor functions.[2][3] |
| Targeted p53 Mutations | Broadly claimed to be effective against cancers with a p53 mutation.[4][5][6][7] | Shows activity against a range of both contact and structural p53 mutants. | Reported to be effective against various p53 mutants, though some studies suggest its activity may be mutation-specific.[8] |
| Downstream Effects | Activation of downstream effectors involved in tumor suppression.[1] | Induction of apoptosis, cell cycle arrest, and upregulation of p53 target genes like p21 and PUMA.[9][10] | Upregulation of p53 target genes (e.g., p21, KILLER/DR5), leading to apoptosis and cell cycle arrest.[3] |
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for APR-246 in various cancer cell lines harboring different p53 mutations, demonstrating its on-target activity. Similar comprehensive, publicly available data for "this compound" and CP-31398 is limited.
| Cell Line | Cancer Type | p53 Mutation Status | APR-246 IC50 (µM) |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Missense Mutation | ~5-10 |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | >10 |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | ~8 |
| HN31 | Head and Neck Squamous Cell Carcinoma | Mutant p53 | 2.43 |
| BT-474 | Breast Cancer | Mutant p53 | ~5-40 (dependent on exposure time) |
| T47-D | Breast Cancer | Mutant p53 | ~5-40 (dependent on exposure time) |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.[9][10][11]
Signaling Pathways and Experimental Workflows
To understand the on-target activity of these modulators, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their validation.
Caption: Simplified signaling pathway of mutant p53 in cancer.
Caption: General mechanism of action for mutant p53 reactivating compounds.
Caption: A typical workflow for confirming the on-target activity of a mutant p53 modulator.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the on-target activity of mutant p53 modulators.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the mutant p53 modulator and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
p53 Transcriptional Activity (Reporter Gene Assay)
This assay quantifies the ability of reactivated p53 to bind to its DNA response elements and drive the expression of a reporter gene (e.g., luciferase).
-
Cell Transfection: Co-transfect p53-null cells (e.g., H1299) with a mutant p53 expression vector and a reporter plasmid containing a p53-responsive element upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with the mutant p53 modulator for 24-48 hours.
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity in treated versus untreated cells.[14][15][16][17]
Confirmation of p53 Conformation Change (Immunoprecipitation and Western Blot)
This method can be used to assess the conformational state of the p53 protein.
-
Cell Treatment and Lysis: Treat cancer cells expressing mutant p53 with the modulator. Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the wild-type conformation of p53 (e.g., PAb1620) or the mutant conformation (e.g., PAb240) that is pre-bound to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound proteins.
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a pan-p53 antibody (e.g., DO-1) to detect the total amount of p53 in the wild-type or mutant conformation.[18][19][20][21] An increase in the amount of p53 immunoprecipitated by the wild-type specific antibody after treatment indicates a conformational shift.
Conclusion
The development of small molecules that can reactivate mutant p53 holds immense promise for cancer therapy. While "this compound" is an emerging compound with a described mechanism of action, a comprehensive, public dataset for direct comparison is not yet available. However, by examining established modulators like APR-246 and CP-31398, researchers can appreciate the landscape of therapeutic strategies targeting mutant p53. The experimental protocols and data presented here provide a framework for the evaluation and comparison of novel mutant p53 modulators, underscoring the importance of rigorous, quantitative assessment of on-target activity. As more data on "this compound" becomes publicly available, its performance can be more directly benchmarked against these and other alternatives.
References
- 1. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 2. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | P53调节剂 | MCE [medchemexpress.cn]
- 8. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openworks.mdanderson.org [openworks.mdanderson.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of p53 mutants for transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. benchchem.com [benchchem.com]
- 19. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medicine.tulane.edu [medicine.tulane.edu]
- 21. researchgate.net [researchgate.net]
The Synergistic Potential of Mutant p53 Modulators with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research data on "Mutant p53 modulator-1" is limited. This guide utilizes APR-246 (eprenetapopt), a well-characterized, clinically advanced mutant p53 modulator, as a representative compound to illustrate the synergistic effects with chemotherapy.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In over half of human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein that can acquire oncogenic "gain-of-function" properties, contributing to tumor progression and chemoresistance. Mutant p53 modulators are a class of therapeutic agents designed to restore the wild-type function of mutated p53, thereby re-sensitizing cancer cells to apoptosis. This guide provides a comparative overview of the synergistic effects of the mutant p53 modulator APR-246 (eprenetapopt) with conventional chemotherapy drugs.
Quantitative Analysis of Synergy
The synergistic effect of combining APR-246 with various chemotherapy agents has been evaluated in preclinical studies. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Chemotherapy Drug | Cancer Type | Cell Line/Model | Key Findings | Combination Index (CI) Value |
| Cisplatin (B142131) | High-Grade Serous Ovarian Cancer | Primary cancer cells from patients | Strong synergy observed in all tumor samples with a TP53 missense mutation. APR-246 sensitized clinically platinum-resistant cells to cisplatin.[1] | Strong synergy (CI < 0.8)[1] |
| Carboplatin | High-Grade Serous Ovarian Cancer | Primary cancer cells from patients | Strong synergy observed in tumor samples with TP53 missense mutations.[1] | Strong synergy (CI < 0.8)[1] |
| Doxorubicin (B1662922) | High-Grade Serous Ovarian Cancer | Primary cancer cells from patients | Strong synergy was demonstrated in primary cancer cells harboring TP53 missense mutations.[1] | Strong synergy (CI < 0.8)[1] |
| 5-Fluorouracil (5-FU) | Oesophageal Squamous Cell Carcinoma (ESCC) | TE1, TE4, TE8 (p53 missense mutation) | Synergistic antitumor effects were most prominent with the combination of APR-246 and 5-FU.[2] | 0.58 (TE1), 0.71 (TE4), 0.72 (TE8)[2] |
| Paclitaxel (B517696) | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468 (mtp53-expressing) | APR-246 alone reduced cell viability. While direct CI values with paclitaxel were not provided in the searched literature, the known mechanisms suggest potential for synergy. | Data not available in the provided search results. |
Signaling Pathways and Mechanism of Action
Mutant p53 proteins not only lose their tumor-suppressive functions but also gain new oncogenic activities that promote cancer progression. APR-246 is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, leading to its refolding and the restoration of its wild-type transcriptional activity. This reactivation of p53 function leads to the induction of apoptosis. Furthermore, APR-246 can induce oxidative stress by depleting intracellular glutathione (B108866) and inhibiting thioredoxin reductase, contributing to its anticancer activity. The synergy with DNA-damaging agents like cisplatin and doxorubicin is thought to arise from the combined effect of p53-mediated apoptosis and the enhanced DNA damage caused by the chemotherapy.
Caption: APR-246 restores wild-type p53 function, inducing apoptosis, and acts synergistically with chemotherapy-induced DNA damage.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of APR-246, the chemotherapy drug, or the combination of both for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The Combination Index (CI) can be calculated using software like CompuSyn based on the dose-response curves of single agents and their combination.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Apoptosis Markers
This technique is used to detect the expression of key apoptosis-related proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergy between a mutant p53 modulator and a chemotherapy drug involves a multi-step process from in vitro characterization to in vivo validation.
Caption: A stepwise workflow for evaluating the synergistic potential of drug combinations, from initial in vitro screening to in vivo validation.
References
- 1. Strong synergy with APR-246 and DNA-damaging drugs in primary cancer cells from patients with TP53 mutant High-Grade Serous ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 2. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two p53-Targeting Strategies: Mutant p53 Modulator-1 vs. MDM2 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer research, often hailed as the "guardian of the genome." Its inactivation, a hallmark of many cancers, occurs through two primary mechanisms: mutation of the TP53 gene itself, or overexpression of its negative regulators, most notably Murine Double Minute 2 (MDM2). Consequently, two distinct therapeutic strategies have emerged to counter p53 inactivation: direct modulation of mutant p53 to restore its function, and inhibition of MDM2 to reactivate wild-type p53.
This guide provides a comparative overview of these two approaches, benchmarking the novel "Mutant p53 modulator-1" against the more established class of MDM2 inhibitors. Due to the limited publicly available data on "this compound," this comparison will focus on the broader strategic differences, using this compound as a representative of its class, while drawing on specific preclinical and clinical data for well-characterized MDM2 inhibitors like Nutlin-3a and Idasanutlin (B612072).
At a Glance: Key Differences in Therapeutic Strategy
| Feature | This compound | MDM2 Inhibitors (e.g., Nutlin-3a, Idasanutlin) |
| Target Molecule | Mutant p53 protein | MDM2 protein |
| Mechanism of Action | Aims to restore the wild-type conformation and function of mutant p53 protein.[1][2] | Block the interaction between MDM2 and wild-type p53, preventing p53 degradation and leading to its reactivation.[3][4] |
| Target Patient Population | Cancers harboring TP53 missense mutations. | Cancers with wild-type TP53 and often, MDM2 gene amplification.[3] |
| Cellular Outcome | Re-establishment of p53-mediated tumor suppression, including apoptosis and cell cycle arrest. | Activation of p53-dependent pathways, leading to cell cycle arrest and apoptosis.[5][6] |
| Representative Compound | This compound (Compound 231B from patent WO2021231474A1) | Nutlin-3a, Idasanutlin |
| Development Stage | Preclinical (public data is limited) | Preclinical and Clinical (several agents in various phases of clinical trials) |
In-Depth Comparison: Efficacy and Toxicity
A direct quantitative comparison is challenging due to the nascent stage of "this compound." However, we can contrast the available information with the established data for MDM2 inhibitors.
MDM2 Inhibitors: A Data-Rich Landscape
MDM2 inhibitors have undergone extensive preclinical and clinical evaluation.
Preclinical Efficacy:
| Compound | Cell Line | IC50 | In Vivo Efficacy (Xenograft Models) |
| Nutlin-3a | SJSA-1 (Osteosarcoma, MDM2 amplified) | ~1 µM | 90% tumor growth inhibition.[5] |
| U-2 OS (Osteosarcoma, wt p53) | 2-10 µM | 85% tumor growth inhibition.[5] | |
| HCT116 (Colon Cancer, wt p53) | ~1 µM | Significant tumor growth reduction.[7] | |
| Idasanutlin | HCT116 p53+/+ | 4.15 ± 0.31 µM | Potent anti-tumor effects in neuroblastoma models, especially in combination with other agents.[7][8][9][10] |
| TNBC cell lines (mutant p53) | 2.00 - 7.62 µM | - |
Clinical Performance of Idasanutlin:
| Indication | Combination Therapy | Response Rate |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Cytarabine | Overall Response Rate: 38.8%[11] |
| Relapsed/Refractory AML (unfit for chemotherapy) | Venetoclax | Composite Complete Remission Rate: 26.0% |
| Polycythemia Vera | Monotherapy | 50% achieved complete hematologic response.[12][13] |
Toxicity and Limitations of MDM2 Inhibitors:
The primary dose-limiting toxicities of MDM2 inhibitors are on-target effects in normal tissues expressing wild-type p53. These include:
-
Myelosuppression: Thrombocytopenia and neutropenia are common.[3]
-
Gastrointestinal side effects: Nausea, diarrhea, and vomiting are frequently reported.[3][12][13]
This compound: An Emerging Contender
"this compound" is identified as compound 231B in patent WO2021231474A1.[1][2][14][15][16] The patent describes it as a compound that can restore wild-type function to mutant p53, thereby reducing the progression of cancers with a p53 mutation.[2] However, specific preclinical data such as IC50 values and in vivo efficacy are not yet publicly available. The therapeutic potential of this strategy lies in its ability to not only eliminate the "gain-of-function" oncogenic activities of mutant p53 but also to resurrect its potent tumor-suppressive functions.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these two therapeutic strategies, the following diagrams illustrate the targeted signaling pathways.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 3. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 16. medchemexpress.cn [medchemexpress.cn]
Restoring Guardian Angel Function: A Comparative Guide to Mutant p53 Reactivators in Patient-Derived Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic agents designed to reactivate the tumor suppressor protein p53 in patient-derived xenograft (PDX) models. We focus on the validation of "Mutant p53 modulator-1," a representative designation for the clinical-stage compound APR-246 (eprenetapopt), and compare its performance against other emerging small-molecule reactivators.
The tumor suppressor p53 is a critical regulator of cell growth and division, earning it the moniker "guardian of the genome."[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in up to 80% of triple-negative breast cancers.[2] These mutations often lead to the production of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain new cancer-promoting activities. A promising therapeutic strategy is to reactivate these mutant p53 proteins, restoring their ability to induce cancer cell death (apoptosis). This guide delves into the preclinical validation of this approach in patient-derived xenografts (PDXs), which are considered more translationally relevant models as they retain the key characteristics of a patient's original tumor.[3][4][5][6]
Comparative Efficacy of Mutant p53 Modulators in PDX Models
The following table summarizes the in vivo efficacy of various small molecules that aim to restore wild-type function to mutant p53 in PDX models.
| Compound Class/Name | Alternative Names | Target Mutant p53 | Cancer Type (PDX) | Efficacy Summary | Reference |
| This compound (APR-246) | Eprenetapopt, PRIMA-1MET | Broad range, including R175H, R273H | Breast Cancer, Acute Myeloid Leukemia | In combination with other agents, significantly reduced tumor growth and induced apoptosis. A Phase II clinical trial has shown promising results in patients with specific p53 mutations.[2] | [2][7][8] |
| Thirrd-Generation Thiosemicarbazone | COTI-2 | Not specified | Triple-Negative Breast Cancer | Demonstrated antitumor activity in both in vitro and in vivo animal xenograft models.[2] | [2] |
| Tryptophanol-derived Oxazoloisoindolinone | SLMP53-1 | R280K | Colonic Neoplasms | Inhibited the growth of tumors expressing mutant p53 in xenograft models without apparent toxicity.[9] | [9] |
| Styrylquinazoline | STIMA-1 | R175H, R273H | Not specified | Showed specificity for certain p53 mutations, but in vivo studies were limited by low solubility.[2] | [2] |
| Arsenic Trioxide | ATO | Not specified | Triple-Negative Breast Cancer | Shows promise as a potential treatment.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of mutant p53 modulators in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Treatment
-
Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).[5]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). For expansion, the tumors are harvested, fragmented, and re-implanted into new cohorts of mice.
-
Treatment Initiation: Once tumors in the experimental cohort reach the desired size, mice are randomized into treatment and control groups.
-
Drug Administration: The mutant p53 modulator (e.g., APR-246) is administered via a clinically relevant route (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule.[2]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment. Tumors and organs are then harvested for further analysis.
Immunohistochemistry (IHC) for Apoptosis and p53 Target Gene Expression
-
Tissue Processing: Harvested tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer in a pressure cooker.
-
Blocking: Non-specific binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated overnight at 4°C with primary antibodies against markers of apoptosis (e.g., cleaved caspase-3) or p53 target genes (e.g., p21, PUMA).
-
Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-horseradish peroxidase conjugate are used for detection, followed by a chromogen substrate (e.g., DAB) to visualize the staining.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Imaging and Analysis: Stained slides are imaged, and the percentage of positive cells or staining intensity is quantified.
Visualizing the Path to p53 Reactivation
Diagrams created using Graphviz illustrate key experimental and biological processes.
Caption: Workflow for PDX model establishment and therapeutic testing.
Caption: Consequences of p53 mutation in cancer.
Caption: APR-246 restores wild-type function to mutant p53.
References
- 1. Key Players in the Mutant p53 Team: Small Molecules, Gene Editing, Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 [mdpi.com]
- 3. championsoncology.com [championsoncology.com]
- 4. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone SLMP53-1, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mutant p53 Modulators: The Established yet Controversial CP-31398 Versus the Enigmatic Mutant p53 Modulator-1
For researchers, scientists, and drug development professionals, the reactivation of mutant p53 represents a promising therapeutic strategy in oncology. This guide provides a comparative analysis of two small molecules reported to modulate mutant p53: the extensively studied, albeit debated, CP-31398, and the recently disclosed "Mutant p53 modulator-1" (MPM-1). While a wealth of experimental data is available for CP-31398, allowing for a detailed examination of its biological effects, MPM-1 remains a poorly characterized entity in the public domain, precluding a direct, data-driven comparison.
Executive Summary
Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions. Small molecules that can restore the wild-type conformation and function to mutant p53 are therefore of significant interest.
CP-31398 is a styrylquinazoline (B1260680) compound that was initially reported to restore the wild-type DNA-binding conformation to a variety of p53 mutants, leading to the transcriptional activation of p53 target genes and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2][3] However, its mechanism of action is a subject of debate, with some studies suggesting it functions as a DNA intercalator, which in turn can induce a p53 response.[4][5]
This compound (MPM-1) is a novel compound identified in patent WO2021231474A1.[6][7] The patent claims that compounds of this class can bind to mutant p53 and restore its ability to bind DNA and activate downstream effectors.[7] However, to date, there is a significant lack of publicly available, peer-reviewed experimental data to substantiate these claims and to characterize the efficacy and mechanism of action of MPM-1. A study on a compound referred to as "MPM-1" with a different chemical structure has been published, describing its cytolytic effects through mitochondrial action, but its identity with the patented modulator is not confirmed.[8]
This guide will focus on presenting the comprehensive experimental data available for CP-31398, while clearly highlighting the current data gap for MPM-1.
CP-31398: An In-depth Profile
Mechanism of Action
The proposed primary mechanism of action for CP-31398 is the stabilization of the wild-type conformation of mutant p53 proteins. This is thought to allow the restored p53 to bind to its consensus DNA sequences and transactivate target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[1] Evidence supporting this includes the observation that CP-31398 can restore the wild-type-specific epitope recognized by the PAb1620 antibody.
However, a significant body of evidence challenges this direct reactivation model. Several studies have failed to detect a direct interaction between CP-31398 and the p53 protein.[4][5] An alternative hypothesis is that CP-31398 acts as a DNA intercalator, inducing a DNA damage response that leads to the stabilization and activation of p53, similar to conventional chemotherapeutic agents.[4] It has also been reported to stabilize wild-type p53.[2][3]
Quantitative Performance Data
The following tables summarize key quantitative data on the biological effects of CP-31398 from various studies.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SW480 | Colon Cancer | Mutant (R273H, P309S) | ~5 | [2] |
| HCT116 | Colon Cancer | Wild-type | ~5 | [9] |
| A431 | Skin Carcinoma | Mutant (R273H) | Not specified, effective at 10-40 µg/mL | [1] |
| DLD1 | Colon Cancer | Mutant (S241F) | >15 µg/mL (arrest, not apoptosis) | [2][3] |
| H460 | Lung Cancer | Wild-type | >15 µg/mL (arrest, not apoptosis) | [2][3] |
| SKOV3 | Ovarian Cancer | Null | No growth inhibition | [2][3] |
Table 2: Induction of Apoptosis
| Cell Line | p53 Status | Treatment | Apoptosis Induction | Reference |
| HCT116 | Wild-type | 15 µg/mL CP-31398 for 48h | Significant increase in sub-G1 population | [9] |
| SW480 | Mutant | 15 µg/mL CP-31398 for 48h | Significant increase in sub-G1 population | [2] |
| A431 | Mutant | 10-40 µg/mL CP-31398 | Dose-dependent increase in apoptosis | [1] |
| HCT116 Bax-/- | Wild-type | CP-31398 | Delayed apoptosis compared to parental cells | [10] |
Table 3: Upregulation of p53 Target Genes
| Cell Line | p53 Status | Gene | Fold Induction | Reference |
| A431 | Mutant (R273H) | p21 | Upregulated | [1] |
| A431 | Mutant (R273H) | mdm2 | Upregulated | [1] |
| A431 | Mutant (R273H) | Bax | Upregulated | [1] |
| HT-29 | Mutant (R273H) | p21 | mRNA upregulated | [11] |
| HT-29 | Mutant (R273H) | Bax | mRNA upregulated | [11] |
| HT-29 | Mutant (R273H) | PUMA | mRNA upregulated | [11] |
| SW480 | Mutant (R273H, P309S) | p21 | Protein level increased | [2] |
Experimental Protocols
Cell Viability Assay (MTT/XTT or similar)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of CP-31398 (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add the viability reagent (e.g., MTT or XTT) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Mutant p53 Modulator-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent, novel compounds like Mutant p53 modulator-1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The required PPE varies based on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]
Standard Operating Procedure
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Preparation
-
Designated Area: Designate a specific area for handling the compound, such as a chemical fume hood.
-
Ventilation: Ensure proper ventilation. All work with solid forms of the compound should be done in a certified chemical fume hood.
-
Equipment: Assemble all necessary equipment and PPE before beginning work.
-
Minimize Quantity: Only handle the minimum quantity of the compound required for the experiment.
Handling
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above. Ensure all PPE fits correctly.[1]
-
Avoid Contact: Take all necessary precautions to avoid skin and eye contact.
-
Prevent Aerosolization: Handle the compound in a manner that prevents the generation of dust or aerosols. Use wet-wiping techniques for cleaning surfaces.[1]
-
Weighing: If weighing the solid, perform this task within a fume hood or a ventilated balance enclosure.[1][2] Use a disposable weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
Disposal
-
Waste Classification: All waste contaminated with this compound should be treated as hazardous waste.
-
Waste Segregation: Segregate waste into solid and liquid containers that are clearly labeled.
-
Disposal Method: Do not dispose of this compound down the drain. The recommended disposal method for many pharmaceuticals is high-temperature incineration.[1]
-
Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.[1]
Experimental Workflow and Signaling Pathway
Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.
Signaling Pathway of Mutant p53 Modulators
This compound is designed to restore the normal tumor-suppressing function of the mutated p53 protein.[3][4] Small molecules of this class can stabilize the wild-type conformation of mutant p53, leading to the reactivation of its transcriptional activities. This in turn can induce the expression of target genes that promote apoptosis and cell cycle arrest.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
